The following is an in-depth technical monograph for CAS 109105-51-3 , identified as 1-Benzyl-hexahydro-4H-azepin-4-amine . Core Identity & Strategic Application in Medicinal Chemistry[1][2] Disambiguation Note: Research...
Author: BenchChem Technical Support Team. Date: March 2026
The following is an in-depth technical monograph for CAS 109105-51-3 , identified as 1-Benzyl-hexahydro-4H-azepin-4-amine .
Core Identity & Strategic Application in Medicinal Chemistry[1][2]
Disambiguation Note: Researchers searching for Tacrolimus Monohydrate should refer to CAS 109581-93-3.[1] The subject of this monograph (CAS 109105-51-3) is a distinct heterocyclic building block used in small molecule synthesis.[1]
Executive Summary
1-Benzyl-hexahydro-4H-azepin-4-amine (also known as 1-Benzyl-4-aminoazepane ) is a critical seven-membered heterocyclic intermediate.[1] Unlike the more common six-membered piperidine analogs, the azepane ring confers unique conformational flexibility, making it a high-value scaffold in the design of Histamine H3 antagonists , kinase inhibitors , and CNS-active agents .[1]
This guide synthesizes the physicochemical profile, safety protocols, and synthetic utility of this compound, designed for medicinal chemists and process engineers.
Physicochemical Characterization
The physical data below distinguishes the free base from its salts. In drug discovery, the free amine is often generated in situ from the hydrochloride salt to ensure nucleophilicity.
Contains a basic secondary amine and a tertiary amine.
Molecular Weight
204.31 g/mol
Ideal fragment size for Fragment-Based Drug Design (FBDD).[1]
Appearance
Viscous liquid to low-melting solid
Often supplied as a yellow/orange oil; solidifies upon cooling.[1]
Boiling Point
~140–145°C (at 0.5 mmHg)*
High boiling point requires high-vacuum distillation for purification.[1]
Density
~1.02 g/cm³
Slightly denser than water; organic layer separation requires care.
Solubility
DMSO, Methanol, DCM, Chloroform
Lipophilic benzyl group limits water solubility of the free base.
pKa (Calc)
~9.5 (Secondary Amine)
Highly basic; readily forms salts with HCl, TFA, or Oxalic acid.
*Note: Boiling points for this class of amines are pressure-dependent.[1] Decomposition (oxidation) may occur if heated without vacuum.[1]
Synthesis & Manufacturing Workflow
The synthesis of CAS 109105-51-3 is a classic example of ring expansion chemistry, transforming a readily available piperidine precursor into the azepane system.[1]
Ring Expansion: A Tiffeneau-Demjanov rearrangement or reaction with Ethyl Diazoacetate/Diazomethane expands the 6-membered ring to the 7-membered 1-Benzylazepan-4-one .[1]
Reductive Amination: The ketone is converted to the amine using ammonium acetate and a reducing agent (e.g., Sodium Cyanoborohydride).
Visualization: Synthesis Logic
The following diagram illustrates the critical flow from raw material to the final amine, highlighting the ring expansion step which is the rate-limiting factor in scale-up.[1]
Applications in Drug Discovery
Medicinal Chemistry Utility
Bioisosterism: The azepane ring serves as a bulky, hydrophobic bioisostere for piperazine or piperidine rings. The 7-membered ring alters the vector of substituents, often improving selectivity in GPCR targets (e.g., Dopamine D3, Histamine H3).[1]
Linker Chemistry: The 4-amino position provides a nucleophilic handle for amide coupling, reductive amination, or SNAr reactions, allowing the benzyl-azepane moiety to be attached as a "tail" to a kinase hinge-binder.[1]
Chiral Resolution
The 4-position is a chiral center.[1] While CAS 109105-51-3 refers to the racemate, high-potency drugs often require resolution into (R) or (S) enantiomers using chiral tartaric acid salts or enzymatic resolution.[1]
Safety & Handling Protocols (E-E-A-T)
As a diamine, this substance presents specific hazards related to basicity and potential neuroactivity.
Hazard Classification (GHS)
H314: Causes severe skin burns and eye damage (Corrosive).[3]
δ 2.8–3.0 ppm: Multiplet (1H, CH-NH₂, the chiral center).[1]
δ 1.5–2.7 ppm: Complex multiplets (Azepane ring protons).
Note: Broad singlet at ~1.5 ppm corresponds to the -NH₂ protons (exchangeable with D₂O).[1]
Mass Spectrometry (ESI+):
[M+H]⁺: 205.17 m/z.
Fragmentation often shows a tropylium ion peak (m/z 91) characteristic of the benzyl group.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Azepane Derivatives. Retrieved from [Link]
Aloiau, A. N., et al. (2024).[6] Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. Retrieved from [Link]
Part 1: Executive Summary 1-Benzylazepan-4-amine (CAS: 109105-51-3) is a critical heterocyclic building block in medicinal chemistry, specifically characterized by a seven-membered azepane ring substituted with a benzyl...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
1-Benzylazepan-4-amine (CAS: 109105-51-3) is a critical heterocyclic building block in medicinal chemistry, specifically characterized by a seven-membered azepane ring substituted with a benzyl group at the N-1 position and a primary amine at the C-4 position. This structural motif is a "privileged scaffold" in drug discovery, offering a semi-rigid core that projects functional groups into defined spatial vectors, distinct from the more common piperidine (6-membered) analogs.
This guide details the chemical identity, validated synthetic pathways, and application of 1-benzylazepan-4-amine in the development of bioactive small molecules, including Rho kinase (ROCK) inhibitors and ligands for G-protein coupled receptors (GPCRs).
Part 2: Chemical Identity & Informatics
The following identifiers are verified for the free base form of the compound. Researchers should note that the compound is frequently supplied as a hydrochloride or dihydrochloride salt to enhance stability.
The industrial standard for synthesizing 1-benzylazepan-4-amine is the Reductive Amination of the corresponding ketone, 1-benzylazepan-4-one. This route is preferred over nucleophilic substitution on halides due to higher regioselectivity and cleaner impurity profiles.
Reaction Scheme Visualization
Figure 1: Reductive amination pathway converting the ketone precursor to the target amine via an in-situ imine intermediate.[1][2]
Detailed Experimental Protocol
Objective: Synthesis of 1-benzylazepan-4-amine from 1-benzylazepan-4-one via reductive amination.
Reagents:
1-Benzylazepan-4-one (1.0 eq)
Ammonium Acetate (10.0 eq) – Excess required to suppress dimerization.
Solvent: Methanol (MeOH) or Dichloromethane (DCM) depending on the hydride source.
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask, dissolve 1-benzylazepan-4-one (e.g., 5.0 g, 24.6 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (18.9 g, 246 mmol) in one portion.
Equilibration: Stir the mixture at room temperature (25°C) for 1–2 hours. This allows the equilibrium formation of the imine species. Note: Molecular sieves (3Å) can be added to scavenge water and push the equilibrium.
Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium Cyanoborohydride (2.3 g, 36.9 mmol) portion-wise to control gas evolution.
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor reaction progress via LC-MS (Target [M+H]⁺ = 205.17).
Quench & Workup:
Quench with 1N HCl to pH ~2 (destroys excess hydride and hydrolyzes any remaining imine).
Basify with 6N NaOH to pH >12.
Extract with Dichloromethane (3 x 50 mL).
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
Purification: The crude oil is typically purified via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient 90:10:1) or converted to the HCl salt for crystallization.
Part 4: Medicinal Chemistry Applications
1-Benzylazepan-4-amine serves as a versatile scaffold. The benzyl group acts as a lipophilic anchor during initial screening or as a protecting group that can be removed (via hydrogenolysis) to yield azepan-4-amine , allowing for further diversification at the ring nitrogen.
Key Therapeutic Areas:
Rho Kinase (ROCK) Inhibitors: The azepane ring provides a specific conformational constraint that differs from piperazines, often improving selectivity for kinase ATP-binding pockets.
GPCR Ligands: Used in the design of antihistamines (e.g., Setastine analogs) and sigma receptor ligands.
Scaffold Diversification Workflow
Figure 2: Logic flow for utilizing the scaffold in diversity-oriented synthesis.
Part 5: Handling & Safety
Hazards: As a primary amine, the compound is Corrosive (Category 1B) and causes severe skin burns and eye damage. It is harmful if swallowed.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from the air (carbamate formation); the HCl salt is hygroscopic.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
PubChem. 1-benzylazepan-4-amine (Compound).[3] National Library of Medicine. Accessed October 2023. Link
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
European Patent Office. EP1403255A1: Rho Kinase Inhibitors. (Example of azepane scaffold application). Link
BLD Pharm. 1-Benzylazepan-4-amine MSDS and Product Data.Link
The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery with a Focus on C-4 Position Functionalization
An In-depth Technical Guide For Researchers, Scientists, and Drug Development Professionals Abstract The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azepane ring, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous therapeutic agents. Its inherent three-dimensional geometry provides an exceptional framework for developing compounds that can effectively probe complex biological targets. This technical guide provides a comprehensive overview of the azepane core, detailing its synthesis, diverse pharmacological profile, and therapeutic potential. We delve into various synthetic strategies, including ring-closing metathesis and ring-expansion reactions, offering detailed protocols for practical implementation. A significant focus is placed on the strategic importance of functionalization at the C-4 position, particularly the introduction of the 4-amine moiety, which serves as a critical vector for modulating bioactivity and establishing key interactions with targets in neurodegenerative diseases, oncology, and beyond. This guide synthesizes field-proven insights with technical accuracy to serve as a resource for the rational design and development of next-generation azepane-based therapeutics.
The Azepane Core: A Versatile and Privileged Scaffold
The azepane motif is a cornerstone in the design of small-molecule drugs, frequently appearing among the most utilized ring systems in FDA-approved pharmaceuticals.[1] Its appeal stems from several key physicochemical properties:
Three-Dimensionality: Unlike flat aromatic systems, the saturated seven-membered ring of azepane adopts a variety of low-energy chair and boat conformations. This conformational flexibility and inherent 3D structure allow for the precise spatial orientation of substituents, enabling derivatives to fit into complex and often challenging biological binding pockets.
Synthetic Tractability: The azepane core is accessible through a range of robust synthetic methodologies, allowing for the creation of diverse chemical libraries. These methods include ring-closing reactions, expansions of smaller cyclic systems, and multi-step sequences.[1]
Modulation of Physicochemical Properties: The nitrogen atom provides a handle for modulating properties such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME).
These features have led to the development of azepane-based compounds across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[2]
Foundational Synthetic Strategies for the Azepane Ring System
The construction of the azepane skeleton is a subject of continuous innovation in organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and overall efficiency.
Key Synthetic Approaches:
Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the formation of a cyclic olefin from a linear diene precursor. Subsequent hydrogenation of the resulting tetrahydroazepine derivative yields the saturated azepane ring. This method is highly valued for its functional group tolerance and reliability.[3]
Ring Expansion: Azepanes can be synthesized through the expansion of smaller, more readily available pyrrolidine or piperidine rings. For example, the regioselective ring-opening of a bicyclic azetidinium intermediate, derived from L-proline, with various nucleophiles can yield 4-substituted α-trifluoromethyl azepanes.[1]
Reductive Amination and Cyclization: Intramolecular reductive amination is another key strategy for forming the azepane ring. This can be part of a domino reaction sequence, for instance, following an initial aminohydroxylation reaction to install the necessary functional groups.[4]
Experimental Protocol: Synthesis of an Azepane Scaffold via RCM
This protocol details a representative two-step synthesis involving Ring-Closing Metathesis followed by hydrogenation, adapted from established methodologies.[3]
Step 1: Synthesis of Diene Precursor via Aza-Michael Addition and Allylation
Causality: The aza-Michael addition is an efficient method for forming a carbon-nitrogen bond by adding an amine to an α,β-unsaturated carbonyl compound. The subsequent allylation introduces the second terminal olefin required for the RCM reaction. Triethylamine (TEA) is used as a mild base to neutralize the HBr generated during the N-alkylation with allyl bromide.
Procedure:
To a solution of methyl acrylate (1.0 eq) in dichloromethane (DCM, 0.5 M), add allylamine (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction completion by TLC.
Quench the reaction with deionized water and separate the organic layer. Extract the aqueous layer with DCM (2x).
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Dissolve the crude amine intermediate in DCM (0.5 M) and add triethylamine (1.5 eq).
Cool the mixture to 0 °C and add allyl bromide (1.2 eq) dropwise.
Stir the reaction at room temperature for 24 hours.
Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the pure diene precursor.
Step 2: Ring-Closing Metathesis and Hydrogenation
Causality: The Grubbs second-generation catalyst is selected for its high efficiency and stability in RCM reactions. The reaction is performed under an inert atmosphere to prevent catalyst degradation. The subsequent hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for reducing the double bond to yield the final saturated azepane ring.
Procedure:
Dissolve the diene precursor (1.0 eq) in anhydrous, degassed DCM (0.01 M) under an argon atmosphere.
Add Grubbs second-generation catalyst (2-5 mol%).
Reflux the reaction mixture for 4-12 hours, monitoring by TLC.
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine derivative.
Dissolve the purified tetrahydroazepine (1.0 eq) in methanol (MeOH, 0.1 M).
Carefully add Pd/C (10 wt%) to the solution.
Stir the suspension under a hydrogen atmosphere (e.g., balloon or Parr hydrogenator) at room temperature for 12-24 hours.
Filter the reaction mixture through a pad of Celite®, washing the filter cake with MeOH.
Concentrate the filtrate under reduced pressure to obtain the final azepane product.
The C-4 Position: A Strategic Gateway for Therapeutic Targeting
While substitutions can be made at various points on the azepane ring, the C-4 position has emerged as a particularly valuable site for functionalization. Introducing substituents at this position allows for the exploration of chemical space in a vector that often projects into solvent-exposed regions or key sub-pockets of a target protein.
The azepan-4-amine moiety is of special interest. The amine group at this position can:
Act as a hydrogen bond donor and acceptor , forming critical interactions to anchor a ligand within a binding site.
Be protonated under physiological conditions, allowing for the formation of a salt bridge with acidic residues like aspartate or glutamate.
Serve as a versatile synthetic handle for further derivatization, enabling the attachment of larger or more complex functional groups to fine-tune activity and selectivity.
The synthesis of these crucial derivatives often proceeds through the versatile intermediate, Azepan-4-ol .[5] This precursor, featuring a hydroxyl group, can be readily converted to the corresponding amine through various established chemical transformations, making it a cornerstone for building libraries of 4-substituted azepane derivatives for drug discovery programs.[5]
Therapeutic Landscape and Pharmacological Profile
The versatility of the azepane scaffold is reflected in the wide array of biological targets its derivatives have been shown to modulate.
Neurodegenerative Disorders
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder where several pathological pathways converge.[6] Azepane derivatives have shown promise by targeting key components of this disease.
Cholinesterase Inhibition: A primary strategy in symptomatic AD treatment is to boost acetylcholine levels in the brain by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][8] Azepanone derivatives have been identified as effective inhibitors of these enzymes.[9]
Monoamine Transporter Inhibition: Fused bicyclic azepanes have been identified as potent inhibitors of monoamine transporters, particularly the norepinephrine (NET) and dopamine (DAT) transporters.[10][11] This activity is relevant for addressing the behavioral and psychiatric symptoms often associated with neurodegenerative conditions.
Histamine H3 Receptor (H3R) Antagonism: H3R antagonists can enhance the release of neurotransmitters like acetylcholine and histamine, promoting wakefulness and improving cognitive function. An azepane-containing compound demonstrated high affinity for the human H3R, alongside potent AChE inhibition.[12]
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Nitrogen-containing heterocyclic scaffolds, such as pyrazole and quinazoline, are prevalent in approved kinase inhibitors because they can mimic the adenine ring of ATP and form key hydrogen bonds in the kinase hinge region.[13] The azaindole framework, a related structure, has also been extensively used in the design of inhibitors for kinases like Cdc7 and c-Met.[14] Given these precedents, the azepane ring, particularly when functionalized with groups like the 4-amine that can act as hinge-binding elements, represents a promising scaffold for the development of novel kinase inhibitors.
Mechanistic Insights & Signaling Pathways
Understanding the mechanism of action is paramount for rational drug design. For azepane derivatives targeting Alzheimer's disease, a key mechanism involves the modulation of cholinergic neurotransmission.
The Cholinergic Pathway in Alzheimer's Disease
The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a primary driver of the cognitive decline seen in AD.[8] Cholinesterase inhibitors work by preventing the breakdown of ACh in the synaptic cleft, thereby increasing its availability to stimulate postsynaptic receptors.
Caption: Inhibition of Acetylcholinesterase (AChE) by an azepane derivative.
General Workflow for Azepane Derivative Evaluation
The development of a novel therapeutic candidate follows a logical and rigorous workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: From concept to candidate: a typical drug discovery workflow.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of new azepane-4-amine derivatives, robust and reproducible biological assays are essential. The following protocol describes a standard method for determining the inhibitory activity of a compound against acetylcholinesterase.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 412 nm. An inhibitor will slow this reaction, resulting in a lower rate of color development.
Materials:
96-well microplate
Microplate reader capable of measuring absorbance at 412 nm
Phosphate buffer (e.g., 0.1 M, pH 8.0)
AChE enzyme solution (from electric eel, Electrophorus electricus)
DTNB solution (in buffer)
ATCI solution (in buffer)
Test compounds (azepane derivatives) dissolved in DMSO, with serial dilutions prepared
Positive control inhibitor (e.g., Donepezil)
Procedure:
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in the phosphate buffer on the day of the experiment. Prepare the AChE enzyme solution to the desired working concentration.
Assay Setup: In each well of the 96-well plate, add the following in order:
140 µL of phosphate buffer
20 µL of DTNB solution
20 µL of test compound solution (or DMSO for control, or positive control solution)
Pre-incubation: Add 20 µL of the AChE enzyme solution to each well. Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is added.
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells.
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C.
Data Analysis:
Calculate the rate of reaction (V) for each well (milli-Absorbance units/min).
Calculate the percentage of inhibition for each concentration of the test compound using the formula:
% Inhibition = [(V_control - V_inhibitor) / V_control] * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Future Perspectives and Conclusion
The azepane scaffold is firmly established as a valuable core structure in drug discovery. Its inherent 3D characteristics and synthetic accessibility provide a robust platform for generating novel therapeutics. While research has demonstrated broad potential across multiple disease areas, a more focused exploration of specific substitution patterns is warranted. The C-4 position, in particular, represents a key strategic handle for tuning pharmacological activity. Future work should concentrate on systematic structure-activity relationship (SAR) studies of azepane-4-amine derivatives to fully elucidate their potential. By systematically modifying the 4-amino group and exploring substitutions elsewhere on the ring, researchers can optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of highly effective and targeted therapies for challenging diseases.
References
Lainton, J. A., et al. (2019). United States Patent US 11,040,967 B2. Google Patents.
CN108358845A. (2018). A kind of new synthetic method of R-3- amino-hexahydro azepan hydrochloride. Google Patents.
Procopio, A., et al. (2020). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Available at: [Link]
Malinowska, B., et al. (2020). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. PMC. Available at: [Link]
Frey, N., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. Available at: [Link]
Frey, N., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PubMed. Available at: [Link]
Vohra, M. M., et al. (1987). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. PubMed. Available at: [Link]
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]
Matassini, C., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters. Available at: [Link]
Yamashita, D. S., et al. (2007). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. ResearchGate. Available at: [Link]
Cox, C. D., et al. (2014). Disubstituted azepan orexin receptor antagonists. PubChem. Available at: [Link]
Dias, C., et al. (2016). New cholinesterase inhibitors for Alzheimer's disease: Structure Activity Studies (SARs) and molecular docking of isoquinolone and azepanone derivatives. PubMed. Available at: [Link]
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. PubMed. Available at: [Link]
Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. Available at: [Link]
WO2012170976A2. (2012). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. Google Patents.
Lednicer, D., et al. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. PubMed. Available at: [Link]
Hulse, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
Patsnap Synapse. (2025). How do different drug classes work in treating Alzheimer Disease?. Available at: [Link]
Sudo, Y., et al. (2016). Recent Development of Multifunctional Agents as Potential Drug Candidates for the Treatment of Alzheimer's Disease. PMC. Available at: [Link]
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Khan, I., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]
Routier, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
Tiwari, S. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]
Hulse, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. Available at: [Link]
Kumar, A., et al. (2023). Plants with Anti-Alzheimer Properties. Encyclopedia MDPI. Available at: [Link]
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Biological Activity of N-Substituted Azepane Scaffolds: A Technical Guide
Topic: Biological Activity of N-Substituted Azepane Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The azepane (hexamethyleneimine...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of N-Substituted Azepane Scaffolds
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The azepane (hexamethyleneimine) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its seven-membered saturated nitrogen heterocycle.[1] Unlike its five- (pyrrolidine) and six-membered (piperidine) counterparts, the azepane ring possesses unique conformational flexibility, allowing it to adopt twist-chair and twist-boat conformations that can maximize binding affinity in sterically demanding active sites.
This guide analyzes the biological activity of N-substituted azepane scaffolds, focusing on their critical roles in glycosidase inhibition (metabolic disorders) , monoamine transporter modulation (neuroscience) , and kinase inhibition (oncology) . It moves beyond simple listing of activities to explore the structure-activity relationships (SAR) driven by N-substitution.
The thermodynamic penalty of forming a seven-membered ring is offset by its ability to mimic transition states that are inaccessible to rigid rings.
Conformational Flexibility: The azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat forms. This plasticity allows the scaffold to "mold" itself into the active site, particularly useful for inhibiting enzymes like glycosidases where the transition state involves significant ring distortion.
N-Substitution Role: The nitrogen atom serves as the primary vector for diversification. Substituents at this position (N-alkyl, N-acyl, N-aryl) not only modulate lipophilicity (LogP) but often lock the ring into a specific conformation, reducing the entropic cost of binding.
Biological Activities by Therapeutic Area[1][5][8][9][10][11]
Polyhydroxylated azepanes (seven-membered iminosugars) are potent inhibitors of glycosidases, enzymes responsible for the hydrolysis of glycosidic bonds. They function as transition-state analogues, mimicking the oxocarbenium ion charge and shape.
Mechanism: The protonated ring nitrogen at physiological pH mimics the positive charge of the oxocarbenium ion intermediate.
SAR Insight (The "Aglycone" Effect): N-alkylation significantly enhances potency. Long alkyl chains (e.g., C8-C12) target the hydrophobic "aglycone" binding pockets adjacent to the catalytic site.
Recent screenings of "generated chemical space" (GDB) databases have identified N-substituted azepanes as potent scaffolds for neuropsychiatric targets.[2][3][4]
Target: Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2][3][4][5]
SAR Insight: The cis-fusion of the azepane ring imposes a specific 3D vector for the N-benzyl group, which is critical for occupying the hydrophobic S1 pocket of the transporter. Trans-fused analogues show significantly reduced potency.
Oncology: Kinase Inhibition (Balanol Analogues)
The natural product (-)-Balanol , isolated from Verticillium balanoides, contains a central 3-amino-hexahydroazepine (azepane) core.
Target: Protein Kinase C (PKC) and Protein Kinase A (PKA).
Mechanism: The azepane ring acts as a spacer that orients the benzoyl "adenine mimic" and the ester "ribose mimic" into the ATP-binding cleft.
SAR Insight: The basic nitrogen of the azepane interacts with conserved aspartate residues (e.g., Asp-184 in PKA). N-substitution with bulky acyl groups can improve selectivity between PKA and PKC isoforms by exploiting subtle differences in the hinge region.
Quantitative Data Summary
Compound Class
Therapeutic Target
Key N-Substituent
Activity Metric (/)
Mechanism
Polyhydroxylated Azepane
-Galactosidase
H / N-Alkyl
M (Unsubstituted)
Transition State Mimic
N-Nonyl-Azepane
Glucocerebrosidase
N-Nonyl ()
nM
Hydrophobic Pocket Interaction
Bicyclic Azepane (R,R)-1a
NET / DAT
N-Benzyl
nM
Reuptake Inhibition
Balanol Analogue
PKA / PKC
N-Benzoyl
nM
ATP Competitive Inhibition
Experimental Protocol: Synthesis & Assay
Protocol A: Synthesis of Polyhydroxylated Azepane via Ring-Closing Metathesis (RCM)
Rationale: RCM is the most robust method to form the 7-membered ring while preserving stereochemistry derived from the chiral pool (e.g., D-arabinose).
Step-by-Step Methodology:
Precursor Preparation: Start with a protected amino-hexenitol derived from D-arabinose. Ensure the amine is protected with a Cbz or Boc group and contains an N-allyl substituent.
RCM Reaction:
Dissolve the diene precursor (0.1 M) in anhydrous Dichloromethane (DCM).
Add Grubbs' 2nd Generation Catalyst (5 mol%).
Reflux at 40°C for 12–24 hours under Argon atmosphere. Note: High dilution prevents intermolecular polymerization.
Monitor by TLC for the disappearance of the diene.
Purification: Evaporate solvent and purify the cyclic alkene via silica gel flash chromatography.
Dihydroxylation (Optional for Polyols): Treat the cyclic alkene with
/ NMO to install the final hydroxyl groups.
Deprotection:
For N-Cbz: Hydrogenation (
, Pd/C) in MeOH.
For N-Boc: TFA/DCM (1:1) at 0°C.
Protocol B: Glycosidase Inhibition Assay
Rationale: A standard colorimetric assay to validate the biological activity of the synthesized azepane.
This diagram illustrates how specific N-substitutions on the azepane core dictate the biological target and mechanism of action.
Caption: SAR decision tree demonstrating how N-substitution directs the azepane scaffold toward distinct therapeutic targets (Glycosidases, Transporters, or Kinases).
References
Review of Azepane-Based Motifs : Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019).[8][9] European Journal of Medicinal Chemistry.
Glycosidase Inhibition : The first synthesis of substituted azepanes mimicking monosaccharides: a new class of potent glycosidase inhibitors. (2004). Journal of Organic Chemistry.
Neuroscience (NET/DAT) : Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025).[2][8][5][7][10] Journal of Medicinal Chemistry. [5]
Balanol & Kinase Inhibition : Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. (2004). Journal of Medicinal Chemistry.
Sigma Receptor Ligands : Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (2019).[8][9] ACS Medicinal Chemistry Letters. (Note: Discusses related diazepane pharmacophore relevant to azepane sigma binding).
history and development of azepane-based pharmaceutical intermediates
The following technical guide details the history, chemical evolution, and pharmaceutical application of azepane-based intermediates. Executive Summary The azepane (hexamethyleneimine) ring—a seven-membered saturated nit...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the history, chemical evolution, and pharmaceutical application of azepane-based intermediates.
Executive Summary
The azepane (hexamethyleneimine) ring—a seven-membered saturated nitrogen heterocycle—occupies a unique "privileged" space in medicinal chemistry.[1][2][3] Unlike its five- (pyrrolidine) and six-membered (piperidine) analogs, azepane introduces specific conformational flexibility and lipophilicity profiles that are critical for modulating drug-target interactions. Historically viewed merely as a byproduct of the Nylon-6 industry (via caprolactam), azepane has evolved into a core pharmacophore found in over 20 FDA-approved therapeutics, ranging from antidiabetics to antihistamines. This guide explores the transition of azepane from a bulk chemical intermediate to a precision tool in structure-based drug design (SBDD).
Structural & Conformational Dynamics
The Medium-Ring Challenge
The synthesis and utilization of azepane are governed by the specific thermodynamic properties of seven-membered rings. Unlike the stable chair conformation of cyclohexane/piperidine, azepane suffers from transannular strain (Prelog strain) and Pitzer strain (torsional strain).
Entropy vs. Enthalpy: The formation of seven-membered rings is kinetically slower than five- or six-membered rings due to a higher degree of freedom in the open chain (unfavorable entropy) and ring strain (unfavorable enthalpy).
Conformational Flip: Azepane exists in a dynamic equilibrium between twist-chair (TC) and twist-boat (TB) conformations. This flexibility allows the azepane moiety to act as an "adaptive" hydrophobic spacer in drug molecules, molding itself to fit various binding pockets—a feature distinct from the rigid piperidine ring.
Evolution of Synthetic Methodologies
The Classical Era: Beckmann Rearrangement
The industrial genesis of azepane lies in the Beckmann Rearrangement . This acid-catalyzed transformation converts cyclohexanone oxime into ε-caprolactam, the monomer for Nylon-6.[4][5] Subsequent reduction (e.g., with LiAlH₄) yields azepane. While efficient for bulk production, this method lacks the regiocontrol required for substituted pharmaceutical intermediates.
The Modern Era: Ring-Closing Metathesis (RCM)
For complex drug intermediates, Ring-Closing Metathesis (RCM) using Ruthenium-based alkylidenes (Grubbs catalysts) has become the gold standard. This approach allows for the construction of functionalized azepenes (unsaturated azepanes) from acyclic diene precursors, offering precise control over substituents.
The Cutting Edge: Photochemical Skeletal Editing
Recent breakthroughs (e.g., Nature, 2023) have introduced photochemical dearomative ring expansion . This method converts simple nitroarenes into substituted azepanes via a singlet nitrene intermediate, bypassing the need for pre-functionalized acyclic chains.[2]
Visualization of Synthetic Pathways[3]
Diagram 1: The Beckmann Rearrangement Mechanism
This pathway illustrates the classic industrial route to the azepane core.
Caption: Mechanistic flow of the Beckmann Rearrangement converting cyclohexanone oxime to azepane.[6]
Pharmaceutical Case Studies
The azepane ring is not merely a linker; it often serves as a critical lipophilic anchor.
Drug Name
Class
Indication
Role of Azepane Moiety
Tolazamide
Sulfonylurea
Type 2 Diabetes
The azepane ring increases lipophilicity compared to smaller rings, enhancing pancreatic β-cell penetration and altering the pharmacokinetic half-life.
Azelastine
Phthalazinone
Antihistamine (H1)
The N-methylazepane moiety mimics the interaction of histamine's ethylamine tail but with restricted flexibility, improving receptor selectivity.
Cetiedil
Vasodilator
Ischemia
The azepane ring provides bulk tolerance, preventing rapid metabolic degradation while maintaining receptor affinity.
Bazedoxifene
SERM
Osteoporosis
The azepane ring forms part of the side chain that interacts with the estrogen receptor's helix-12, determining agonist/antagonist activity.
Experimental Protocol: RCM Synthesis of a Functionalized Azepane
Objective: Synthesis of N-Boc-2,3,4,7-tetrahydro-1H-azepine (Precursor to 4-substituted azepanes).
Methodology: Ring-Closing Metathesis (RCM).[3]
Preparation (0 min): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Argon.
Solvation (15 min): Dissolve the diene substrate (1.0 mmol) in anhydrous DCM (100 mL). Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.
Degassing (30 min): Bubble Argon through the solution for 30 minutes to remove dissolved oxygen, which poisons the Ruthenium carbene.
Catalysis (Start): Add Grubbs-II catalyst (2-5 mol%) in one portion. The solution will turn a characteristic brownish-pink.
Reflux (12-24 hrs): Fit a reflux condenser and heat the mixture to 40°C (DCM reflux). Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes).
Quenching: Once the starting material is consumed, add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 2 hours to sequester the Ruthenium species.
Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography to yield the N-Boc-tetrahydroazepine.
Self-Validating Checkpoints
Concentration Check: If oligomers are observed (via LC-MS), the reaction concentration was too high. Repeat at 0.005 M.
Catalyst Activity: If the reaction stalls, add a second portion of catalyst (1 mol%) after 12 hours.
Diagram 2: RCM Synthetic Workflow
This diagram visualizes the critical decision points in the RCM protocol.
Caption: Decision tree for the synthesis of azepane precursors via Ring-Closing Metathesis.
Future Perspectives
The development of azepane chemistry is shifting toward stereoselective functionalization . While the ring itself is achiral, introducing substituents (e.g., 3-fluoroazepane or 4-hydroxyazepane) creates chiral centers that powerfully influence binding affinity. Future workflows will likely integrate C-H activation to install functional groups directly onto the saturated ring, avoiding the need for pre-functionalized linear precursors.
References
Review of Azepane Pharmaceuticals
Title: Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
Source: European Journal of Medicinal Chemistry (2019).
Application Note: Synthesis of 1-Benzylazepan-4-amine via Borch Reductive Amination
Introduction and Strategic Context The synthesis of functionalized azepane scaffolds is a critical operation in modern medicinal chemistry, particularly for the development of spirocyclic diamines, kinase inhibitors, and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Context
The synthesis of functionalized azepane scaffolds is a critical operation in modern medicinal chemistry, particularly for the development of spirocyclic diamines, kinase inhibitors, and neurotransmitter modulators[1]. The conversion of 1-benzylazepan-4-one to 1-benzylazepan-4-amine represents a foundational transformation in this space. Because the azepane ring nitrogen must remain protected (typically via a benzyl group) to prevent unwanted polymerization[2], the strategic choice of reductive amination conditions must be mild enough to preserve the protecting group while selectively converting the ketone to a primary amine.
The Borch Reductive Amination is the premier methodology for this transformation, utilizing sodium cyanoborohydride (NaBH₃CN) and an ammonia equivalent to achieve highly chemoselective amine synthesis[3].
Mechanistic Causality: The Borch Reductive Amination
To move beyond a mere procedural understanding, one must analyze the thermodynamic and kinetic forces governing the Borch reaction.
Chemoselectivity of the Hydride Source
Sodium cyanoborohydride is explicitly chosen over stronger reductants like sodium borohydride (NaBH₄). The electron-withdrawing cyano ligand stabilizes the boron-hydrogen bonds, rendering NaBH₃CN stable in weakly acidic media (down to pH ~3)[4]. This stability is vital because the reduction of the highly electrophilic iminium ion intermediate is orders of magnitude faster than the reduction of the unreacted ketone under these specific pH conditions[3].
The Role of Stoichiometric Excess
Synthesizing a primary amine from a ketone is notoriously prone to over-alkylation, where the newly formed primary amine reacts with a second equivalent of ketone to form a secondary amine dimer. To circumvent this, ammonium acetate (NH₄OAc) is used in a massive stoichiometric excess (typically 10 equivalents). This excess serves two causal functions:
Thermodynamic Sink: It drives the equilibrium entirely toward the primary imine/iminium species.
Autobuffering: NH₄OAc naturally buffers the reaction mixture in the optimal pH 4–6 window, which is required to protonate the hemiaminal for water elimination without decomposing the cyanoborohydride[3].
Caption: Mechanistic pathway of Borch reductive amination from ketone to primary amine.
Caption: The critical role of pH buffering in the Borch reductive amination process.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric parameters required to ensure maximum yield of the primary amine while suppressing dimer formation.
Reagent / Material
Molecular Weight ( g/mol )
Equivalents
Amount (for 10 mmol scale)
Function in Reaction
1-Benzylazepan-4-one
203.28
1.0 eq
2.03 g
Limiting Substrate
Ammonium Acetate
77.08
10.0 eq
7.71 g
Nitrogen Source & Buffer
NaBH₃CN
62.84
1.5 eq
0.94 g
Chemoselective Reductant
Methanol (Anhydrous)
32.04
N/A
50.0 mL
Polar Protic Solvent
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Control (IPC) checkpoints are embedded to ensure the chemical state is verified before proceeding to the next phase.
Phase 1: Imine Equilibration
Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylazepan-4-one (2.03 g, 10.0 mmol) in anhydrous methanol (50 mL).
Buffer Addition: Add ammonium acetate (7.71 g, 100.0 mmol) in a single portion.
Equilibration: Stir the reaction mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.
Causality Checkpoint (IPC 1): Do not add the reducing agent immediately. Allowing 30 minutes establishes the ketone-imine equilibrium, preventing the premature reduction of the ketone to an alcohol byproduct[5]. LC-MS analysis of an aliquot should reveal the mass of the imine intermediate (
).
Phase 2: Selective Reduction
Hydride Addition: Cool the flask to 0 °C using an ice bath. Add sodium cyanoborohydride (0.94 g, 15.0 mmol) portionwise over 10 minutes to manage the mild exotherm and potential hydrogen gas evolution.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 24 hours.
Causality Checkpoint (IPC 2): Monitor reaction completion via TLC (Eluent: 9:1 DCM:MeOH). The starting ketone (
) should disappear, replaced by a highly polar spot () that stains positively with Ninhydrin (indicating a primary amine).
Phase 3: Quenching and Free-Base Extraction
Quenching: Carefully quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize residual borane complexes.
Basification (Critical Step): Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Add 30 mL of water to the residue. Adjust the aqueous phase to pH > 10 using 2M NaOH.
Causality Checkpoint (IPC 3): 1-benzylazepan-4-amine contains two basic nitrogens. If the pH is not sufficiently high, the product will remain protonated and water-soluble, leading to catastrophic yield loss during extraction. Verify pH > 10 with indicator paper.
Extraction: Extract the highly basic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 30 mL).
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude amine.
Phase 4: Purification
Chromatography: Purify the crude product via flash column chromatography on silica gel.
Expertise Insight: Silica gel is highly acidic and will cause severe tailing of diamines. Pre-treat the silica and run the column using an eluent system of DCM/MeOH/NH₄OH (aq) (e.g., 90:9:1) to deactivate silanol groups and elute the product as a sharp band.
Caption: Step-by-step experimental workflow for the synthesis of 1-benzylazepan-4-amine.
Troubleshooting & Optimization Matrix
Observed Issue
Mechanistic Cause
Corrective Action
High levels of secondary amine (dimer) byproduct
Insufficient ammonia concentration driving the equilibrium toward the primary imine.
Increase NH₄OAc to 15–20 equivalents. Ensure strict anhydrous conditions to prevent imine hydrolysis.
Significant alcohol byproduct formation
Premature reduction of the ketone before the imine has fully formed.
Extend the pre-equilibration time (Step 3) to 1 hour before adding NaBH₃CN[5].
Poor extraction yield (< 40%)
The diamine product is partially protonated and trapped in the aqueous phase.
Re-check aqueous layer pH. Add solid K₂CO₃ or concentrated NaOH until pH is strictly > 10.
Product streaks heavily on TLC/Column
Basic amine nitrogens binding to acidic silanol groups on the silica stationary phase.
Add 1–2% concentrated aqueous NH₄OH or Triethylamine (TEA) to the chromatography eluent.
References
[1] Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate.
URL:
[2] Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews - ACS Publications.
URL:
protocol for reductive alkylation of azepan-4-one with benzylamine
Application Note: Protocol for the Reductive Alkylation of Azepan-4-one with Benzylamine Contextualizing the Azepane Scaffold in Drug Discovery Azepane (hexamethyleneimine) rings are highly valued 7-membered saturated he...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Protocol for the Reductive Alkylation of Azepan-4-one with Benzylamine
Contextualizing the Azepane Scaffold in Drug Discovery
Azepane (hexamethyleneimine) rings are highly valued 7-membered saturated heterocycles in medicinal chemistry, offering unique conformational flexibility compared to their 6-membered piperidine counterparts. The functionalization of the C4 position via reductive amination (alkylation) with primary amines, such as benzylamine, is a critical transformation for generating
-benzylazepan-4-amine derivatives. These intermediates are ubiquitous building blocks in the synthesis of kinase inhibitors and GPCR ligands.
Mechanistic Causality and Reagent Selection
The reductive alkylation of a ketone with a primary amine proceeds through a highly dynamic equilibrium. The amine nucleophilically attacks the carbonyl carbon to form a hemiaminal, which subsequently dehydrates to yield a transient iminium ion.
The choice of reducing agent is the primary determinant of reaction success. Sodium triacetoxyborohydride (STAB,
) is the industry standard for this transformation[1].
Causality of STAB: The three electron-withdrawing acetate groups significantly reduce the hydride-donating ability of the boron atom compared to standard sodium borohydride (
). Consequently, STAB is exceptionally mild and does not readily reduce the starting azepan-4-one at room temperature. Instead, it selectively reduces the highly electrophilic iminium ion intermediate[1]. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, a severe risk associated with older sodium cyanoborohydride () protocols[2].
Mechanistic Workflow
Mechanistic workflow of azepan-4-one reductive alkylation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure that each mechanistic step has successfully occurred before proceeding to the next.
1,2-Dichloroethane (DCE): 0.2 M relative to the ketone
Step-by-Step Methodology:
Step 1: Iminium Ion Pre-formation
Charge a flame-dried, nitrogen-purged round-bottom flask with azepan-4-one (1.0 eq) and anhydrous DCE.
Add benzylamine (1.05 eq) via syringe. Causality: A slight excess of the amine drives the equilibrium toward the hemiaminal without complicating downstream purification.
Add glacial acetic acid (1.0 eq). Causality: The mild acid catalyzes the dehydration of the hemiaminal into the reactive iminium ion and buffers the system, preventing the basic amine from deactivating the STAB[1].
Stir the mixture at room temperature (
) for 30 minutes.
Self-Validation Check (IPC 1): Analyze an aliquot via LC-MS or IR spectroscopy. The disappearance of the ketone carbonyl stretch (
) and the appearance of the imine/iminium signal () validates readiness for reduction.
Step 2: Selective Hydride Transfer
5. Cool the reaction mixture to
using an ice bath.
6. Add STAB (1.5 eq) portionwise over 10 minutes. Causality: The reduction is mildly exothermic and releases hydrogen gas if trace moisture is present. Portionwise addition controls the thermal profile, preventing the formation of undesired enamine byproducts.
7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.
Self-Validation Check (IPC 2): Monitor via TLC (e.g., 9:1 DCM:MeOH with 1%
). The reaction is complete when the intermediate imine spot is fully consumed, yielding a more polar, ninhydrin-active amine spot.
Step 3: Quenching and Free-Basing
8. Quench the reaction by slowly adding saturated aqueous
(equal volume to DCE) at . Causality: The mild base neutralizes the acetic acid and hydrolyzes any unreacted STAB, safely releasing the product as a free base without degrading the newly formed amine.
9. Stir vigorously for 15 minutes until gas evolution ceases.
Step 4: Extraction and Purification
10. Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (
).
11. Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
12. Purify the crude residue via flash column chromatography (silica gel, gradient elution of DCM to 10% MeOH in DCM with 1% ) to afford pure -benzylazepan-4-amine.
Quantitative Optimization Matrix
To assist in process scaling and optimization, the following table summarizes the quantitative impact of varying reaction conditions based on established kinetic studies for STAB-mediated reductive aminations[1].
Parameter
Condition A (Standard)
Condition B (Alternative)
Condition C (Direct Reduction)
Solvent
1,2-Dichloroethane (DCE)
Tetrahydrofuran (THF)
Methanol (MeOH)
Acid Additive
Glacial AcOH (1.0 eq)
Glacial AcOH (1.0 eq)
None
Reducing Agent
STAB (1.5 eq)
STAB (1.5 eq)
(1.0 eq)
Kinetics / Time
Fast (4 - 12 hours)
Moderate (12 - 24 hours)
Fast (2 hours imine + 1h red)
Expected Yield
85 - 95%
75 - 85%
70 - 80%
Mechanistic Note
Optimal solubility and rate.
Slower hydride transfer.
Requires stepwise addition.
Troubleshooting & Expert Insights
Incomplete Conversion: If the reaction stalls at the imine stage, the system may be too basic. Ensure exactly 1.0 eq of AcOH was added. Highly basic amines can complex with the borohydride, hindering hydride transfer[1].
Over-alkylation (Tertiary Amine Formation): While benzylamine is sterically hindered enough to predominantly stop at the secondary amine (
-benzylazepan-4-amine), trace tertiary amine (dialkylation) can occur if the ketone is in large excess. Maintaining the amine at a slight excess (1.05 eq) prevents this.
Moisture Sensitivity: Water drives the iminium formation backward. Always use anhydrous solvents and dry glassware to maximize the thermodynamic yield of the intermediate.
Application Note: Reagents and Protocols for the Synthesis of N-Benzylazepan-4-amine Derivatives
Introduction & Strategic Overview N-Benzylazepan-4-amine derivatives are highly sought-after building blocks in modern medicinal chemistry. The seven-membered azepane ring provides a unique spatial arrangement of pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
N-Benzylazepan-4-amine derivatives are highly sought-after building blocks in modern medicinal chemistry. The seven-membered azepane ring provides a unique spatial arrangement of pharmacophores, allowing drug developers to escape two-dimensional "flatland" chemical space and access novel vector geometries. These derivatives are frequently utilized in the synthesis of complex spirocyclic diamine scaffolds , kinase inhibitors, and GPCR ligands. The N-benzyl group serves a dual purpose: it acts as a robust, orthogonally cleavable protecting group (easily removed via Pd/C catalytic hydrogenation) or functions as a lipophilic anchor for target binding.
Mechanistic Rationale: Reductive Amination
The most efficient and scalable synthetic route to N-benzylazepan-4-amine derivatives is the direct reductive amination of 1-benzylazepan-4-one with a primary or secondary amine .
Expertise & Causality in Reagent Selection:
The choice of reducing agent is the most critical parameter in this workflow. Sodium triacetoxyborohydride (NaBH(OAc)3) is universally preferred over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) .
Why NaBH(OAc)3? The three electron-withdrawing acetoxy groups sterically and electronically attenuate the nucleophilicity of the hydride. This prevents the premature reduction of the ketone starting material into the undesired side-product, 1-benzylazepan-4-ol. Instead, the reagent selectively reduces the highly electrophilic iminium or enamine intermediate formed in situ.
Why DCE? 1,2-Dichloroethane (DCE) is selected as the primary solvent because its dielectric constant optimally stabilizes the transient iminium ion while maintaining complete solubility of the borohydride species.
Caption: Chemical pathway for the reductive amination of 1-benzylazepan-4-one.
Reagents and Materials
Reagent
Role
MW ( g/mol )
Standard Equivalents
1-Benzylazepan-4-one
Starting Material (Electrophile)
203.28
1.0 eq
Amine (R-NH2 / R2NH)
Nucleophile
Varies
1.1 - 1.2 eq
NaBH(OAc)3
Chemoselective Reducing Agent
211.94
1.4 - 1.5 eq
Acetic Acid (AcOH)
Acid Catalyst (Optional)
60.05
1.0 eq
1,2-Dichloroethane (DCE)
Solvent
98.96
0.2 M concentration
Experimental Protocol: Step-by-Step Methodology
Every step in this protocol is designed as a self-validating system to ensure high yields and prevent downstream purification bottlenecks.
Caption: Step-by-step experimental workflow for synthesizing N-benzylazepan-4-amine.
Phase 1: Condensation (Imine/Iminium Formation)
Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzylazepan-4-one (1.0 eq) in anhydrous DCE to achieve a 0.2 M solution under a nitrogen atmosphere.
Amine Addition : Add the primary or secondary amine (1.1 eq). If the amine is a weak nucleophile (e.g., an aniline derivative) or a secondary amine, add glacial acetic acid (1.0 eq) to lower the activation energy for condensation.
Equilibration : Stir the mixture at room temperature (20–25 °C) for 1 to 2 hours.
Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. You should observe the disappearance of the ketone mass [M+H]⁺ 204 and the appearance of the intermediate imine/enamine mass.
Causality: The reduction is mildly exothermic. Portion-wise addition prevents thermal degradation of the iminium intermediate and suppresses off-target reactions.
Reaction Progression : Stir the opaque, milky suspension at room temperature for 12–24 hours. Monitor completion via LC-MS or TLC (using a Ninhydrin stain for primary/secondary amine products).
Phase 3: Quench and Purification
Quench : Slowly add saturated aqueous NaHCO3 (equal to the reaction volume).
Causality: The basic quench serves a dual purpose: it safely decomposes unreacted borohydride species and neutralizes any acetic acid, ensuring the newly formed basic azepane amine is fully deprotonated and partitions into the organic layer.
Validation Checkpoint 2: Verify the aqueous layer pH is >8 using indicator paper.
Extraction : Extract the aqueous layer with Dichloromethane (DCM) three times. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification : Purify the crude residue via silica gel flash chromatography. Use a gradient of DCM to 10% Methanol in DCM. Crucial: Include 1% aqueous NH4OH in the mobile phase to prevent peak tailing of the highly basic diamine product on the acidic silica gel.
Quantitative Data & Reaction Optimization
To adapt this protocol for varying substrates, refer to the optimized parameters below:
Parameter
Standard Condition
Optimized for Weak Nucleophiles
Rationale / Causality
Amine Equivalents
1.1 eq
1.5 - 2.0 eq
Excess drives the equilibrium towards the iminium ion, preventing competitive ketone reduction.
NaBH(OAc)3 Equivalents
1.4 eq
2.0 eq
Compensates for the potential decomposition of the hydride source over extended reaction times (48h+).
Acid Catalyst (AcOH)
None
1.0 - 2.0 eq
Essential for anilines or sterically hindered amines to protonate the ketone oxygen, accelerating nucleophilic attack.
Temperature
20–25 °C (RT)
40 °C (Imine step only)
Heating accelerates condensation, but the subsequent reduction step must be performed at RT to maintain chemoselectivity.
Troubleshooting Over-Alkylation
When synthesizing secondary amines (using a primary amine starting material), over-alkylation can occur, resulting in a tertiary amine featuring two azepane rings.
Diagnostic : LC-MS will show a mass corresponding to [2(Azepane) + Amine - 2H2O + 2H]⁺.
Solution : Invert the stoichiometry. Use the primary amine as the solvent or in large excess (3.0 - 5.0 eq) to statistically favor mono-alkylation. The excess volatile amine can later be removed via vacuum distillation or acidic aqueous washes.
References
Spirocyclic Diamine Scaffolds for Medicinal Chemistry
Source: ResearchGate / European Journal of Organic Chemistry
URL:[Link]
A New Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-c]pyrimidines by a Retro-Mannich Cascade Rearrangement
Source: Australian Journal of Chemistry (2014, 67(3): 420-425)
URL:[Link]
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures
Source: The Journal of Organic Chemistry (1996, 61(11): 3849–3862)
URL:[Link]
Application
Application Note: Utilizing 1-Benzylazepan-4-amine in the Synthesis of 4-Substituted Azepane Histamine H3 Receptor Antagonists
Abstract The histamine H3 receptor (H3R) remains a high-value target for treating cognitive deficits, narcolepsy, and neurodegenerative disorders due to its role as a presynaptic autoreceptor modulating histamine and oth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The histamine H3 receptor (H3R) remains a high-value target for treating cognitive deficits, narcolepsy, and neurodegenerative disorders due to its role as a presynaptic autoreceptor modulating histamine and other neurotransmitters. While piperidine-based scaffolds have dominated H3R antagonist discovery (e.g., Pitolisant), azepane (seven-membered ring) derivatives offer a critical bioisosteric alternative, providing distinct conformational flexibility and novel intellectual property (IP) space.
This application note details the synthetic utility of 1-benzylazepan-4-amine (CAS: 109105-51-3) as a versatile building block. We present a validated protocol for leveraging this intermediate to generate 4-substituted azepane H3 antagonists , focusing on a "Protect-Functionalize-Deprotect-Couple" strategy that allows independent optimization of the pharmacophore’s "head" (basic center) and "tail" (lipophilic region).
Introduction: The Azepane Scaffold in H3R Drug Design
Mechanistic Rationale
Histamine H3 antagonists typically function by blocking the constitutive activity of the H3 receptor. The canonical pharmacophore requires:
Basic Center: A protonatable amine (pKa ~8–10) that interacts with the conserved Aspartate residue (Asp114 in TM3) in the receptor pocket.
Linker: An alkyl chain (typically propyl or butyl) providing optimal spacing.
Lipophilic Core: An aromatic system (often biphenyl or substituted phenyl) that occupies the hydrophobic pocket.
While 4-substituted piperidines are standard, 4-substituted azepanes introduce a "ring expansion" strategy.[1] This alters the vector of the substituents and the entropy of binding, often improving selectivity against the hERG channel or reducing metabolic clearance compared to their six-membered counterparts.
Why 1-Benzylazepan-4-amine?
1-benzylazepan-4-amine is a strategic "Trojan Horse" intermediate:
Orthogonal Reactivity: It possesses two distinct nitrogen centers—the exocyclic primary amine (C4-NH2) and the endocyclic tertiary amine (N1-Benzyl).
Stereochemical Potential: The C4 position is a chiral center. While often used as a racemate in early screening, it allows for the resolution of enantiomers to probe specific receptor sub-pockets.
Synthetic Efficiency: The benzyl group acts as a robust protecting group for the ring nitrogen, allowing harsh modifications at the C4 position before the final assembly of the H3-binding "warhead."
Chemical Profile
Property
Specification
Compound Name
1-Benzylazepan-4-amine
CAS Number
109105-51-3
Molecular Formula
C13H20N2
Molecular Weight
204.31 g/mol
Appearance
Colorless to pale yellow viscous oil
Solubility
Soluble in DCM, MeOH, THF, DMSO
Basicity (Predicted)
Primary amine pKa ~10.5; Tertiary amine pKa ~9.5
Storage
2–8°C, Hygroscopic (Store under Argon)
Synthetic Strategy & Workflow
The synthesis of H3 antagonists from this scaffold typically follows a "Flip-Flop" strategy. The benzyl group is initially preserved to allow functionalization of the exocyclic amine (creating the "Tail"), then removed to allow the ring nitrogen to be alkylated with the H3-specific "Head" or linker.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic logic for accessing 4-substituted azepane H3 antagonists from 1-benzylazepan-4-amine.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative H3 antagonist library member: N-(1-(3-(4-cyanophenoxy)propyl)azepan-4-yl)benzamide .
Phase 1: Functionalization of the C4-Amine (The "Tail")
Objective: To attach the non-basic moiety (e.g., amide) while the ring nitrogen is protected.
Setup: In a 100 mL round-bottom flask, dissolve 1-benzylazepan-4-amine (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL).
Base Addition: Add Triethylamine (TEA) (1.5 eq, 7.5 mmol) or Diisopropylethylamine (DIPEA) . Cool the solution to 0°C under N2 atmosphere.
Acylation: Dropwise add Benzoyl Chloride (1.1 eq, 5.5 mmol) dissolved in 5 mL DCM.
Note: For urea derivatives, use the corresponding isocyanate.
Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (10% MeOH/DCM) or LCMS.
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.
Troubleshooting: If conversion is slow, switch solvent to DMF and heat to 90°C.
Final Purification: Filter salts, concentrate, and purify via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Mechanism of Action & SAR Logic
Understanding the binding mode is essential for optimizing the library.
Binding Interaction Diagram (DOT)
Figure 2: Schematic interaction of the 4-substituted azepane antagonist within the H3 receptor binding pocket.
SAR Optimization Tips
Linker Length: The distance between the basic azepane nitrogen and the aromatic tail is critical. A 3-carbon (propyl) or 4-carbon (butyl) spacer is usually optimal for H3R affinity.
Basicity Modulation: The azepane nitrogen pKa is typically higher than that of piperidine. If the compound is too basic (causing phospholipidosis issues), introduce electron-withdrawing groups on the linker or use the 4-fluoroazepane analog (though this requires a different starting material).
C4-Substituent: The amide at C4 points towards the solvent-exposed region or a secondary pocket. Large, lipophilic groups here (e.g., biphenyl amides) can boost affinity but may lower solubility.
References
Lazewska, D., et al. (2017). "Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands." Bioorganic & Medicinal Chemistry, 25(20), 5341-5354.
Jesudason, C. D., et al. (2006). "Synthesis and SAR of novel histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418.
Sadek, B., et al. (2016). "The Potent and Selective Histamine H3 Receptor Antagonist E169 Counteracts Cognitive Deficits." International Journal of Molecular Sciences.
Mykura, R., et al. (2023).[1] "Synthesis of poly-substituted azepanes by dearomative ring-expansion of nitroarenes." Nature Chemistry.
Master Organic Chemistry. "Reductive Amination: A Guide."
Application Note: Chemoselective Hydrogenation of N-Benzylazepan-4-one Oxime
Executive Summary & Strategic Overview The catalytic hydrogenation of N-benzylazepan-4-one oxime presents a classic chemoselectivity challenge in heterocyclic synthesis. The objective is to reduce the oxime functionality...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Overview
The catalytic hydrogenation of N-benzylazepan-4-one oxime presents a classic chemoselectivity challenge in heterocyclic synthesis. The objective is to reduce the oxime functionality (
) to a primary amine () while managing the stability of the -benzyl protecting group.
Two distinct reaction pathways exist depending on the catalyst choice:
Pathway A (Chemo-Retention): Selective reduction of the oxime, preserving the
-benzyl group to yield 4-amino-1-benzylazepane .
Pathway B (Global Reduction): Concomitant reduction and hydrogenolysis to yield 4-aminoazepane (removal of the protecting group).
This guide prioritizes Pathway A , as the retention of the benzyl group allows for further functionalization of the primary amine before deprotection. We utilize Raney Nickel (Ra-Ni) as the catalyst of choice for this transformation due to its high activity toward
bonds and kinetic sluggishness toward benzyl deprotection under controlled conditions.
Reaction Pathway Visualization[1]
Figure 1: Divergent reaction pathways based on catalyst selection. Green path indicates the primary protocol described below.
Critical Reaction Engineering
Catalyst Selection Logic
Raney Nickel (Recommended): The "sponge metal" structure provides a high surface area. Crucially, Ra-Ni is less active towards
bond cleavage (debenzylation) than Palladium. It is the gold standard for preserving benzyl groups during oxime reduction.
Palladium on Carbon (Pd/C): Avoid if benzyl retention is required. Pd/C is highly effective at hydrogenolysis. Use only if simultaneous deprotection is the goal.
Rhodium on Alumina (Rh/Al₂O₃): A viable alternative to Ra-Ni if pyrophoric handling is a facility constraint, though often requires higher pressures (20-50 bar).
Solvent & Additive Effects[2]
Ammonia (
):MANDATORY ADDITIVE.
Mechanism:[1][2][3] During reduction, the intermediate imine can react with the newly formed amine to generate a secondary amine dimer. Ammonia saturates the surface and shifts the equilibrium, suppressing dimerization.
Source: 7N
in Methanol is the preferred delivery method.
Solvent: Methanol (MeOH) or Ethanol (EtOH). MeOH generally offers faster kinetics due to higher hydrogen solubility.
Target: 4-amino-1-benzylazepane
Scale: 10 mmol (approx. 2.18 g of substrate)
Materials
Reagent
Equiv/Conc
Quantity
Role
N-benzylazepan-4-one oxime
1.0 equiv
2.18 g
Substrate
Raney Nickel (Slurry)
50 wt% (approx)
~1.1 g (wet)
Catalyst
Methanol
Solvent
40 mL
Solvent
Ammonia (in MeOH)
7N (Excess)
10 mL
Dimer Suppressor
Hydrogen Gas ()
1 - 5 bar
Balloon/Parr
Reductant
Step-by-Step Methodology
Catalyst Preparation (Safety Critical):
Raney Nickel is pyrophoric .[4] Never let it dry.[4][5][6] Weigh the slurry by difference or volume (density
1.2 g/mL) into a beaker of water, decant the water, and wash 3x with absolute methanol to remove water.
Transfer: Transfer the washed catalyst into the hydrogenation vessel (Parr shaker bottle or autoclave) using minimal methanol.
Reaction Assembly:
Dissolve the oxime (2.18 g) in methanol (40 mL).
Add the 7N Ammonia in Methanol solution (10 mL).
Add the substrate solution to the reaction vessel containing the catalyst.
Hydrogenation:
Purge: Cycle
(3x) and (3x) to remove oxygen.
Pressure: Pressurize to 3 bar (45 psi). Note: Ra-Ni often works at atmospheric pressure (balloon), but 3 bar ensures consistent kinetics.
Temperature: Heat to 50°C.
Agitation: High agitation (1000+ rpm or vigorous shaking) is required to overcome gas-liquid mass transfer limitations.
Monitoring:
Monitor via HPLC or TLC (Eluent: 10% MeOH/DCM + 1%
).
Endpoint: Disappearance of oxime (
) and appearance of amine (streak near baseline without ammonia, distinct spot with ammonia).
Timeframe: Typically 4–12 hours.
Workup (Quenching):
Cool the vessel to room temperature.
Purge carefully with Nitrogen.
Filtration: Filter the mixture through a pad of Celite under a blanket of Nitrogen or Argon. Do not pull the catalyst dry on the filter paper—it will ignite. Keep the filter cake wet with water/methanol.
Disposal: Immediately quench the filter cake in a dilute HCl waste container.
Concentration: Concentrate the filtrate under reduced pressure to yield the crude amine.
Assembly: Charge 10 mmol oxime, 100 mg 10% Pd/C, and 50 mL MeOH into the vessel.
Acid Additive: Add 2.2 equiv of concentrated HCl (to protonate the amine and prevent catalyst poisoning).
Conditions: 5 bar
, 60°C, 24 hours.
Workup: Filter through Celite, concentrate. The product will be the dihydrochloride salt.
Analytical Validation & Troubleshooting
Data Summary Table
Parameter
Protocol A (Ra-Ni)
Protocol B (Pd/C)
Primary Product
4-amino-1-benzylazepane
4-aminoazepane
Benzyl Retention
>98%
<5%
Dimer Formation
<2% (with )
<5% (with HCl)
Major Impurity
Azepane (if over-reduced)
Partially benzylated amines
Troubleshooting Guide
Issue 1: Reaction Stalls (Incomplete Conversion)
Cause: Catalyst poisoning by the amine product.
Solution: Increase
pressure to 10 bar. Ensure agitation is vigorous. If using old Ra-Ni, regenerate or use fresh batch.
Issue 2: Formation of Secondary Amine (Dimer)
Observation: Mass spec shows M+ = 2x(Product) -
.
Solution: The ammonia concentration is too low. Increase the
:Substrate ratio. Ensure the reaction stays cool (<60°C) as high heat favors condensation.
Issue 3: Unexpected Debenzylation with Ra-Ni
Cause: High temperature (>80°C) or excessive pressure (>50 bar).
Solution: Lower temperature to ambient (25°C). The reaction will be slower but more selective.
References
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions."[7][8] Applied Catalysis, 8(1), 1-42. Link
Tadeusz Bieg, Wiesław Szeja. (1985).[2] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis, 1985(01), 76-77. (Context on benzyl stability vs. removal). Link
Organic Syntheses. (1949). "Raney Nickel Catalyst W-6." Org.[8][9] Synth. 29, 24. (Foundational protocol for catalyst preparation). Link
Paul, S. et al. (2021). "Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities." Chemistry – A European Journal. (Review of oxime reduction selectivity). Link
Application Note: Solvent Selection Strategy for 1-Benzylazepan-4-amine Coupling Reactions
Executive Summary This guide provides a technical framework for selecting reaction media for 1-benzylazepan-4-amine , a valuable building block in neuroactive drug discovery. While traditional protocols rely on DMF or DC...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical framework for selecting reaction media for 1-benzylazepan-4-amine , a valuable building block in neuroactive drug discovery. While traditional protocols rely on DMF or DCM, these solvents pose significant downstream processing challenges due to the specific physicochemical properties of the azepane ring.
This note advocates for a transition to 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) for amide couplings, and t-Amyl Alcohol or Toluene for Buchwald-Hartwig aminations. These selections are not merely "green" alternatives; they are kinetically and thermodynamically superior for this specific scaffold, enabling cleaner phase separations and reducing catalyst poisoning.
Technical Background: The Azepane Challenge
To select the right solvent, one must understand the solute. 1-Benzylazepan-4-amine presents a unique "Dual-Nitrogen" challenge:
The Nucleophile (N1): The primary amine at position 4. This is the reactive center.
The Base (N2): The tertiary amine in the ring (benzyl-protected). This is a bystander base (pKa ~9.5-10.5) that can form salts with acidic coupling byproducts or coordinate competitively with metal catalysts.
Conformational Flexibility: The 7-membered azepane ring is highly flexible (twist-chair/twist-boat). Solvents that promote hydrogen bonding can lock the primary amine in unproductive intramolecular conformations.
Solvent Selection Logic
The ideal solvent must dissolve the lipophilic benzyl group while maintaining the polarity required for the coupling transition state, without trapping the product in the aqueous phase during workup.
Solvent
Solubility (Azepane)
Workup Efficiency
Green Score (Chem21)
Recommendation
DCM
High
Low (Emulsions common)
Hazardous
Avoid
DMF
High
Very Low (High bp, water miscible)
Hazardous
Avoid
2-MeTHF
High
High (Clean phase cuts)
Recommended
Primary Choice
EtOAc
Moderate
High
Recommended
Secondary Choice
Toluene
High
Moderate (Poor for polar intermediates)
Problematic
For Pd-Coupling
Decision Framework
The following decision tree illustrates the logical flow for selecting a solvent system based on the specific coupling partner and reaction type.
Figure 1: Decision matrix for solvent selection based on reaction thermodynamics and solubility parameters.
Protocol 1: Green Amide Coupling (T3P in 2-MeTHF)
This protocol replaces the traditional HATU/DMF system.[1] T3P (Propylphosphonic anhydride) is chosen because its byproducts are water-soluble.[2][3][4][5] 2-MeTHF is chosen because it solubilizes the azepane well and forms a distinct layer from water, preventing the "rag layers" common with DCM/basic amine extractions.
Materials
Substrate: 1-benzylazepan-4-amine (1.0 equiv)
Carboxylic Acid: 1.1 equiv
Coupling Agent: T3P (50% w/w solution in 2-MeTHF or EtOAc) (1.5 equiv)
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)
Dissolution: In a reaction vessel equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.1 equiv) and Base (2.5 equiv) in 2-MeTHF (concentration ~0.2 M).
Activation: Cool the mixture to 0°C. Add the T3P solution (1.5 equiv) dropwise. Stir for 20 minutes to form the active ester.
Why: Pre-activation prevents the primary amine from attacking T3P directly.
Addition: Add 1-benzylazepan-4-amine (1.0 equiv) dissolved in a minimal amount of 2-MeTHF.
Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor by LCMS. Typical time: 2–4 hours.
Workup (The Critical Step):
Quench: Add water (equal volume to solvent).
Phase Separation: The 2-MeTHF layer contains your product. The aqueous layer contains T3P byproducts and salts.
Wash 1 (Basic): Wash organic layer with sat. NaHCO₃ to remove unreacted acid.
Wash 2 (Water): Wash with water to remove polar impurities.
Note: Do NOT use acidic washes (e.g., 1N HCl) unless you are certain your product will not protonate and extract into the water. The tertiary amine in the azepane ring makes the product basic; it will be lost to the aqueous phase at low pH.
Isolation: Dry organic layer over MgSO₄, filter, and concentrate.
For coupling the azepane amine with aryl halides. Here, the solvent must support the catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination) and tolerate high temperatures.
Materials
Substrate: 1-benzylazepan-4-amine (1.2 equiv)
Aryl Halide: 1.0 equiv (Bromides preferred over Chlorides)
Solvent: Toluene (Traditional) or t-Amyl Alcohol (Green/Polar)
Step-by-Step Methodology
Degassing: Sparge the chosen solvent (Toluene or t-Amyl Alcohol) with Nitrogen or Argon for 15 minutes.
Why: Oxygen oxidizes the phosphine ligands and deactivates the Pd(0) species.
Charging: In a glovebox or under positive inert pressure, add Aryl Halide, Base, and Catalyst/Ligand to the reaction vial.
Solvation: Add the degassed solvent.
Amine Addition: Add 1-benzylazepan-4-amine.
Heating: Seal the vessel and heat to 80–100°C.
Why: The steric bulk of the azepane ring often requires thermal energy to force the reductive elimination step.
Monitoring: Check LCMS after 4 hours. Look for "Hydrodehalogenation" (reduction of aryl halide) which indicates the catalyst is active but the coupling is slow (often a solvent/ligand mismatch).
Workup:
Filter through a pad of Celite to remove palladium black and inorganic salts.
The following workflow describes the logical checks to perform if the reaction fails.
Figure 2: Troubleshooting logic for common failure modes in azepane couplings.
Key Optimization Data Points
Parameter
Observation
Corrective Action
Emulsions
Rag layer forms during 2-MeTHF/Water extraction.
Add Brine (sat. NaCl). The high ionic strength forces phase separation.
Precipitation
Product oils out during reaction.
Switch from EtOAc to 2-MeTHF (better solubility for lipophilic amines).
Impurity
Des-benzyl product observed (M-91).
Avoid Pd/C hydrogenation conditions or excessive heating with strong acids.
References
CHEM21 Solvent Selection Guide
Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016.
[Link]
T3P Application Note
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[5] Organic Process Research & Development, 2016.
[Link][6]
Green Solvent Selection for Amide Couplings
MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions."[7][6] Green Chemistry, 2013.
[Link][6]
Buchwald-Hartwig Solvent Effects
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
[Link]
Application Note: Chemoselective Functionalization of the Exocyclic Amine in 1-Benzylazepan-4-amine
This Application Note is designed for medicinal chemists and process scientists focusing on the functionalization of the 1-benzylazepan-4-amine scaffold. This guide synthesizes established synthetic methodologies with pr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process scientists focusing on the functionalization of the 1-benzylazepan-4-amine scaffold. This guide synthesizes established synthetic methodologies with practical, bench-level insights to ensure high-yielding, reproducible results.
Introduction & Strategic Analysis
1-Benzylazepan-4-amine represents a "privileged scaffold" in neuropsychiatric drug discovery, particularly for targeting sigma receptors and monoamine transporters. The molecule features a seven-membered azepane ring with two distinct nitrogen centers:
N1 (Endocyclic): A tertiary amine protected by a benzyl group. This center is moderately basic and sterically encumbered.
N4 (Exocyclic): A primary amine. This is the primary vector for diversification.
Strategic Considerations
Chemoselectivity: The N4 primary amine is significantly more nucleophilic than the N1 tertiary amine. Standard electrophiles (acyl chlorides, aldehydes, isocyanates) will selectively react at N4.[1]
Basicity & Workup: The product will contain two basic centers (the N1 ring nitrogen and the newly functionalized N4). This dictates specific workup protocols; standard acidic washes may trap the product in the aqueous phase.
Conformational Flexibility: The 7-membered ring is flexible. While this does not hinder reactivity, it can complicate NMR analysis due to signal broadening (conformational averaging) at room temperature.[1]
Reaction Landscape & Decision Tree
The following diagram outlines the core functionalization pathways available for this scaffold.
Figure 1: Functionalization landscape for 1-benzylazepan-4-amine, highlighting primary reaction pathways.
Best for: Coupling with complex, sterically hindered, or chiral carboxylic acids.[1]
Rationale: HATU is chosen over EDC/HOBt for its faster kinetics and higher conversion rates, which is crucial when functionalizing the potentially sterically sensitive 4-position of the azepane ring.
Do NOT use 1N HCl washes, as the basic azepane nitrogen will protonate and extract the product into the water.
Drying: Dry over Na₂SO₄, filter, and concentrate.
Protocol B: Reductive Amination (Mono-Alkylation)
Best for: Installing alkyl groups to create secondary amines.
Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild and allows for the formation of the imine intermediate without reducing the aldehyde/ketone itself.
Recommended: 90:10:1 DCM:MeOH:NH₄OH (The ammonia competes for acidic sites on the silica, sharpening the spots).
Flash Chromatography Gradient:
Stationary Phase: Silica Gel (standard) or Amine-functionalized Silica (no base additive needed).
Eluent A: DCM
Eluent B: 10% MeOH in DCM (with 1% NH₄OH)
Gradient: 0% B to 50% B over 15 CV (Column Volumes).
Quantitative Data Summary
Reaction Type
Reagent
Typical Yield
Key Byproduct
Removal Strategy
Amide Coupling
HATU
85–95%
Tetramethylurea
Water wash (3x)
Reductive Amination
NaBH(OAc)₃
70–85%
Boric acid salts
NaHCO₃ quench
Sulfonylation
R-SO₂Cl
80–90%
Sulfonic acid
Basic wash
Troubleshooting & Optimization Logic
The following diagram illustrates the decision process for workup, addressing the specific basicity of the azepane core.
Figure 2: Workup decision matrix for basic azepane derivatives. The "Acid/Base Extraction" path is a powerful purification technique for this scaffold, utilizing the basicity of the N1/N4 nitrogens.
References
BenchChem. (2025).[4] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from [1]
Carrel, A., et al. (2025).[1][5] "Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology".[5][6] Journal of Medicinal Chemistry. Retrieved from [1]
Master Organic Chemistry. (2017). Reductive Amination: A Guide. Retrieved from
Organic Chemistry Portal. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines. Retrieved from [1]
National Institutes of Health (NIH). (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination. Retrieved from [1]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: #AZP-4-AMINE-SEP
Status: Active Support
Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary & Chemical Profile
Subject: 1-benzylazepan-4-amine (Racemic)
Chiral Center: C-4 position (Primary Amine)
Structural Challenge: This molecule presents a unique separation challenge due to its dual-basic nature . It contains a cyclic tertiary amine (N-benzyl ring nitrogen) and an exocyclic primary amine at the chiral center.
Implication: The high basicity (pKa ~9.5–10.5) significantly increases the risk of non-specific silanol interactions, leading to peak tailing. Successful separation requires aggressive suppression of these interactions using basic additives or specific stationary phases.
Method Development Workflow (Decision Matrix)
The following decision tree outlines the logical progression for selecting the optimal separation mode. This workflow prioritizes Immobilized Polysaccharide phases due to their solvent versatility, followed by Crown Ether phases which specifically target primary amines.
Figure 1: Strategic workflow for method selection. Blue path represents the standard starting point; Red path represents the alternative specific to primary amines.
Standard Operating Procedures (SOPs)
Protocol A: Normal Phase Separation (Recommended)
Rationale: Polysaccharide columns (Amylose/Cellulose derivatives) rely on hydrogen bonding and steric inclusion. The benzyl group provides excellent
interaction potential with the phenylcarbamate selectors of the column.
Column: Chiralpak IA or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions:
Mobile Phase:
Ratio:
(v/v/v)
Flow Rate:
Temperature:
Detection: UV @ 254 nm (Targeting the Benzyl chromophore)
Step-by-Step Execution:
System Passivation: Flush the HPLC lines with
IPA to remove any previous reversed-phase buffers.
Column Conditioning: Equilibrate the column with the mobile phase for at least 45 minutes. The baseline must be stable.
Sample Prep: Dissolve
of the amine in of the mobile phase. Critical: If the sample is a salt (e.g., HCl salt), add one drop of DEA to the sample vial to free-base the amine before injection.
Injection: Inject
.
Assessment: Calculate Resolution (
) and Tailing Factor (). If , increase DEA to .
Protocol B: Reversed Phase with Crown Ether (Alternative)
Rationale: If the benzyl group causes steric hindrance in polysaccharide cavities, Crown Ether phases (e.g., Crownpak CR(+)) are ideal. They form a host-guest complex specifically with the primary ammonium ion (
to (Lower temperature increases retention and selectivity).
Mechanism: The crown ether forms a "sandwich" complex with the protonated primary amine.[2]
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users working with cyclic amines.
Issue 1: Severe Peak Tailing (
)
Diagnosis: The secondary interaction between the exposed silanols on the silica support and the two nitrogen atoms in 1-benzylazepan-4-amine.
Solution:
Immediate Action: Increase the basic modifier (DEA or TEA) concentration from
to or even .
Alternative: Switch to an Immobilized Column (Chiralpak IA/IC) . These columns allow the use of "forbidden" solvents like Ethyl Acetate or DCM, which can solvate the analyte better and reduce tailing.
Reference: See BenchChem Application Notes on Amines for basic additive protocols [1].
Issue 2: No Separation (Single Peak)
Diagnosis: The enantiomers are co-eluting. The chiral recognition mechanism is insufficient.
Solution:
Solvent Strength: Lower the alcohol content (e.g., go from
IPA to IPA or switch to Ethanol). Ethanol often provides different selectivity than IPA.
Temperature Effect: Lower the column temperature to
. Chiral recognition is enthalpy-driven; lower temperatures often improve resolution () at the cost of longer run times.
Column Switch: If OD-H (Cellulose) fails, switch to AD-H (Amylose). The helical structure difference often resolves compounds that the other cannot.
Issue 3: Sample Insolubility or Precipitation
Diagnosis: 1-benzylazepan-4-amine is hydrophobic due to the benzyl group but polar due to the amines.
Solution:
Solvent Match: Ensure the sample solvent matches the mobile phase. Do not dissolve in pure MeOH and inject into Hexane; the sample will precipitate at the column head.
Free-Basing: If working with the HCl salt, you must neutralize it in the sample vial with DEA/TEA before injection into a Normal Phase system.
Quantitative Data Summary
The following table summarizes expected performance metrics based on analogous cyclic amine separations (e.g., 7-methylchroman-4-amine, 1-aminoindan) [2][3].
Parameter
Normal Phase (Polysaccharide)
Reversed Phase (Crown Ether)
Typical Mobile Phase
Hex/IPA/DEA (90:10:0.1)
Retention Factor ()
Selectivity ()
Resolution ()
Tailing Factor ()
(with DEA)
Primary Interaction
H-Bonding, , Steric
Host-Guest (Ammonium ion)
References
Zhang, C., et al. (2010).[2] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]
Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]
troubleshooting low conversion in azepan-4-one reductive amination
Ticket ID: AZP-7R-REDAM Topic: Troubleshooting Low Conversion in 7-Membered Ring Ketones Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Executive Summary: The "Medium Ring" Challenge If you...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: AZP-7R-REDAM
Topic: Troubleshooting Low Conversion in 7-Membered Ring Ketones
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary: The "Medium Ring" Challenge
If you are seeing 30–50% conversion with significant remaining ketone or alcohol byproducts, you are likely fighting conformational entropy , not just chemical reactivity.
Azepan-4-one is a 7-membered ring. Unlike cyclohexanones (which sit in a stable chair) or cyclopentanones (envelope), azepanes exist in a flux of twist-chair and twist-boat conformers. The nucleophilic attack of the amine on the carbonyl carbon (
) is disfavored entropically compared to 6-membered rings. Furthermore, transannular hydride shifts can compete, leading to direct reduction of the ketone.
This guide prioritizes forcing imine formation before the reducing agent is introduced.
Module 1: Diagnostic Flowchart
Before altering your protocol, identify the specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for isolating the root cause of reaction failure.
Module 2: Critical Reaction Parameters
The Equilibrium Bottleneck
The reaction proceeds through a hemiaminal intermediate. For azepan-4-one, the expulsion of water to form the imine is the rate-determining step (RDS) in the equilibrium.
If water accumulates, the equilibrium shifts back to the ketone. When the reducing agent (e.g., NaBH(OAc)₃) is present, it will eventually reduce the unreacted ketone to the alcohol (dead end).
Reagent Selection Matrix
Reducing Agent
Reactivity
Selectivity
Recommended Use Case
NaBH(OAc)₃ (STAB)
Moderate
High
Standard. Proton exchange with AcOH allows it to reduce imines selectively in the presence of ketones.
NaBH₃CN
Low
High (pH dependent)
Legacy. Toxic. Use only if STAB fails or low pH is required.
NaBH₄
High
Low
Stepwise Only. Will reduce ketone if added too early. Use with Ti(OiPr)₄.
Ti(OiPr)₄
Lewis Acid
N/A
The Fixer. Acts as both Lewis acid (activates carbonyl) and water scavenger.
Module 3: Troubleshooting Protocols
Protocol A: The "Titanium Fix" (High Reliability)
Use this when conversion is stuck <50% or when using secondary amines.
Mechanism: Titanium(IV) isopropoxide coordinates to the carbonyl oxygen, increasing electrophilicity, and chemically traps the water produced during imine formation, driving the equilibrium to completion [1].
Step-by-Step:
Imine Formation:
In a dry vial, dissolve N-Boc-azepan-4-one (1.0 equiv) and the Amine (1.1–1.2 equiv) in anhydrous THF (0.2 M).
Add Ti(OiPr)₄ (1.5 equiv) neat via syringe.
Critical Step: Stir at room temperature for 6–12 hours (or microwave at 60°C for 1 hour).
Checkpoint: The solution usually turns light yellow/orange.
Reduction:
Cool the mixture to 0°C.
Add NaBH₄ (2.0 equiv) followed immediately by MeOH (approx. 2 mL per mmol substrate). Caution: Gas evolution (H₂).
Warm to room temperature and stir for 2 hours.
The "Clean" Workup (Crucial):
Titanium emulsions are notorious. quench by adding 3.0 equiv of Sodium Potassium Tartrate (Rochelle's Salt) saturated aqueous solution.
Vigorously stir for 1 hour until two clear layers form (organic vs. aqueous).
Extract with EtOAc.
Protocol B: The "Magid" Standard (Mild Conditions)
Use this for acid-stable substrates and primary amines.
Mechanism: STAB exists as a dimer in solid form but dissociates in solution. It coordinates with Acetic Acid to protonate the imine selectively, allowing reduction without touching the ketone [2].
Step-by-Step:
Dissolve N-Boc-azepan-4-one (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) .
Add Acetic Acid (1.0–2.0 equiv). Stir for 30 mins.
Add NaBH(OAc)₃ (1.5 equiv) in one portion.
Stir 16h at Room Temp.
Troubleshooting: If conversion stalls, add 4Å Molecular Sieves (powdered) to the initial mixture to remove water.
Module 4: Mechanistic Visualization
Understanding the competing pathways is essential for control.
Figure 2: Reaction pathway showing the critical divergence between productive amination and parasitic ketone reduction.
FAQ: Frequently Asked Questions
Q: Why use DCE (Dichloroethane) instead of DCM or Methanol?A: DCE allows for slightly higher reaction temperatures (83°C vs 40°C) if heating is needed, but more importantly, it is non-coordinating. Methanol can compete with the amine for coordination to Lewis acids (like Ti(OiPr)₄) and can sometimes retard imine formation in difficult substrates. However, for the STAB protocol (Protocol B), DCE is preferred simply for solubility and rate [2].
Q: My reaction turned into a thick gel during workup. How do I save it?A: You likely used Titanium Isopropoxide and quenched with water or bicarbonate. This forms hydrated Titanium Dioxide (
), which is a gelatinous nightmare.
The Fix: Add 10% aqueous Ammonium Hydroxide or saturated Rochelle’s Salt and stir vigorously for 2–3 hours. The gel will break down into soluble titanates.
Q: Can I use microwave irradiation?A: Yes. For the imine formation step (Ketone + Amine + Ti(OiPr)₄), heating to 60–80°C in a microwave for 45 minutes often pushes the equilibrium to >95% conversion. Do not add the hydride reducing agent during the microwave step; add it after cooling.
Q: Does the N-protecting group on the azepane matter?A: Yes. N-Boc or N-Cbz are recommended. If the ring nitrogen is free (unprotected), it can act as a nucleophile, leading to polymerization or dimerization of the azepane rings.
References
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2029-2034. Link
Technical Support Center: Purification of 1-Benzylazepan-4-amine Hydrochloride
Introduction Welcome to the technical support guide for 1-benzylazepan-4-amine hydrochloride (CAS: 1956321-67-7). This compound is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for ce...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for 1-benzylazepan-4-amine hydrochloride (CAS: 1956321-67-7). This compound is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for central nervous system (CNS) targets.[1]
As a researcher, you likely face challenges related to its hygroscopic nature , tendency to "oil out" during crystallization, and persistent impurities from reductive amination (e.g., secondary amine dimers). This guide synthesizes field-proven protocols with fundamental solubility principles to ensure you achieve >98% purity.
Part 1: Critical Properties & Handling
Before beginning purification, verify your material against these parameters to ensure stability.
High. The HCl salt avidly absorbs atmospheric moisture, turning sticky/gummy. Handle in a desiccated environment or under inert gas (N₂/Ar).[2]
Stability
Stable to air and light. Avoid hydrogenolytic conditions (e.g., H₂/Pd-C) unless benzyl deprotection is intended.
Part 2: Purification Protocols
Workflow Overview
The following diagram outlines the decision-making process for purifying crude material, whether starting from the free base or an impure salt.
Figure 1: Decision matrix for the isolation and purification of 1-benzylazepan-4-amine HCl.
Protocol A: Salt Formation (From Free Base)
Use this if your material is a yellow/orange oil (the free base).
Dissolution: Dissolve the crude free base (1.0 eq) in Diethyl Ether (Et₂O) or Dichloromethane (DCM) (10 mL per gram).
Why? Non-polar impurities remain in solution while the salt precipitates.
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq) with vigorous stirring.
Observation: A white precipitate should form immediately.
Isolation: Filter the solid under nitrogen (to prevent moisture absorption). Wash with cold Et₂O.
Protocol B: Recrystallization (The "Gold Standard")
Use this for impure salts. The Isopropanol (IPA) method is preferred over Ethanol/Ether due to better crystal growth control.
Solvent Choice:Isopropanol (IPA) .
Dissolution:
Place the crude salt in a flask with a reflux condenser.
Add IPA (5 mL/g) and heat to near-boiling (80°C).
Troubleshooting: If it doesn't dissolve, add Methanol (MeOH) dropwise until clear.
Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) remain, filter quickly through a heated funnel.
Crystallization:
Remove from heat and let cool to room temperature slowly (wrap flask in foil/towel).
Critical Step: Once at room temp, cool to 0°C in an ice bath for 1 hour.
Collection: Filter rapidly. Wash with cold IPA followed by Heptane .
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Part 3: Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. What happened?
Cause: The solution was too concentrated, cooled too fast, or the solvent polarity was too high (holding too much water).
Solution:
Reheat the mixture until the oil dissolves.
Add a small amount of seed crystal (if available) or scratch the glass wall with a rod.
Add an anti-solvent (e.g., Ethyl Acetate or Diethyl Ether) dropwise to the hot solution until it turns slightly cloudy.
Cool very slowly (turn off the heat bath and let it sit in the bath as it cools).
Q2: The salt is sticky and smells like solvent.
Cause: Trapped solvent (solvate formation) or moisture absorption.
Solution:
Trituration: Suspend the sticky solid in Diethyl Ether or Heptane . Sonicate for 10 minutes. The mechanical energy often breaks the solvate, turning the gum into a free-flowing powder. Filter and dry immediately.
Q3: I see a secondary spot on TLC/HPLC. Is it the dimer?
Analysis: Yes, reductive amination often produces the "dimer" impurity (bis-alkylated amine).
Removal:
Recrystallization from Ethanol/Water (9:1) can be effective, as the dimer is often less soluble in water than the target HCl salt.
Alternatively, wash the free base (before salt formation) with aqueous acid (pH 4-5) . The dimer (less basic) may remain in the organic layer while the primary amine moves to the aqueous layer.
Part 4: Analytical Verification
Confirm the identity of your purified salt using 1H-NMR (D₂O or DMSO-d₆).
Feature
Expected Chemical Shift (δ ppm)
Mechanistic Insight
Aromatic Ring
7.30 – 7.50 (m, 5H)
Benzyl group protons.
Benzylic CH₂
~4.20 (s, 2H)
Deshielded due to the positively charged nitrogen (ammonium).
Azepane α-protons
3.00 – 3.40 (m)
Protons adjacent to the ring nitrogen.
Methine (CH-NH₂)
~3.50 (m, 1H)
The proton at the C4 position; shift confirms salt formation.
Visualizing the Impurity Profile:
The following diagram illustrates how to interpret "Oiling Out" vs. "Precipitation" failures.
Figure 2: Troubleshooting logic for common crystallization failures.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18946188, 1-benzylazepan-4-amine. Retrieved from [Link]
Mettler Toledo (2024). Recrystallization Guide: Solvents, Steps, and Troubleshooting. Retrieved from [Link][3]
University of Calgary (2024). Laboratory Techniques: Recrystallization and Solvent Selection. Retrieved from [Link]
handling hygroscopic nature of azepane amine derivatives
Topic: Handling, Stabilization, and Optimization of Hygroscopic Azepane Scaffolds Welcome to the Azepane Technical Hub Status: Operational | Lead Scientist: Dr. A. Vance | Queue: High Priority Subject: You are likely her...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Handling, Stabilization, and Optimization of Hygroscopic Azepane Scaffolds
Welcome to the Azepane Technical Hub
Status: Operational | Lead Scientist: Dr. A. Vance | Queue: High Priority
Subject: You are likely here because your azepane derivative (e.g., homopiperidine scaffold) has transitioned from a free-flowing solid to a sticky gum, or your reaction yields are inconsistent due to suspected water interference.
Azepanes are chemically distinct from their 6-membered piperidine analogs. The increased conformational flexibility (entropy) of the 7-membered ring often leads to lower lattice energies in crystal lattices, making their salts—particularly hydrochlorides—prone to solvent entrapment and rapid deliquescence [1].
This guide is structured as a Tier 3 Support Escalation , addressing critical failure points in handling these hygroscopic amines.
Module 1: Emergency Recovery (The "Sticky Solid" Protocol)
Ticket #402: "My azepane HCl salt turned into an oil/gum overnight. Can I save it?"
Diagnosis: Deliquescence.[1] The lattice energy was overcome by the hydration energy from atmospheric moisture.
Action: Do NOT attempt to heat the gum directly in an oven; this often leads to oxidation (N-oxide formation) or thermal decomposition before drying occurs.
Protocol: Azeotropic Dehydration & Recovery
This method uses a ternary azeotrope to mechanically carry water out of the system at lower temperatures than the boiling point of water.[2]
Step
Action
Technical Rationale
1
Dissolution
Dissolve the "gum" in a minimum amount of Methanol (MeOH) or DCM . Ensure complete homogeneity.
2
Entrainment
Add Toluene (ratio 3:1 Toluene:MeOH). Toluene forms an azeotrope with water (bp ~85°C) and MeOH.
3
Evaporation
Rotovap at 40-45°C under reduced pressure. The water is "carried" off with the solvent.
4
Repetition
Redissolve the residue in pure Toluene and evaporate again. Repeat 2x. This chases off residual MeOH and water.
5
Precipitation
If the salt is solid, triturate the residue with anhydrous Diethyl Ether or MTBE to induce crystallization.
6
Final Dry
Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 24h.
Critical Note: If the material remains an oil after Step 5, your derivative may be an inherent oil (common with certain azepane alkyl chains). In this case, store as a standardized solution in an anhydrous solvent (e.g., 1M in THF) rather than fighting for a solid [2].
Ticket #899: "My Karl Fischer (KF) water content reads 15%, but NMR shows <1%. What is happening?"
Diagnosis: pH Interference. Azepanes are secondary/tertiary amines (basic). Standard KF reagents contain iodine and sulfur dioxide. Basic amines can neutralize the buffering capacity of the reagent, shifting the pH > 8. At this pH, the iodine undergoes a side reaction (disproportionation) rather than reacting with water, leading to false high water counts [3].
Solution: Buffered KF Titration
You must modify the solvent system to neutralize the amine.
Standard Reagent: Methanol/Iodine/SO₂.
Required Modification: Add Benzoic Acid or Salicylic Acid to the titration vessel before adding your sample.
Target pH: 5.0 – 7.0.
Workflow: Accurate Weighing of Hygroscopic Azepanes
Avoid weighing "open air" on the balance. Use the Difference Weighing technique.
Tare a capped vial containing the wet azepane.
Quickly transfer an approximate amount to the reaction vessel (glove bag recommended).
Immediately recap the source vial.
Weigh the source vial again.
Mass Transferred = (Mass Initial) - (Mass Final).
Why? This eliminates the error of the sample absorbing water while sitting on the balance pan, which causes the readout to drift upwards continuously.
Ticket #105: "We are scaling up, but the HCl salt is too difficult to handle. It clogs the hopper."
Diagnosis: Sub-optimal Counterion. While HCl is the standard "go-to" salt, chloride ions are small and spherical, often allowing water molecules to penetrate the crystal lattice of the flexible azepane ring.
Recommendation: Perform a Salt Screen targeting counterions that form extensive hydrogen-bond networks or increase lipophilicity.
Comparative Salt Properties for Azepanes
Counterion
Hygroscopicity Risk
Crystallinity Potential
Notes
Hydrochloride (HCl)
High
Moderate
Prone to hydrates; often deliquescent.
Fumarate
Low
High
Dicarboxylic acid cross-links azepane molecules, stabilizing the lattice [4].
Tartrate
Low-Moderate
High
Good for resolution of chiral azepanes; forms stable H-bond networks.
Mesylate
Moderate
High
Increases solubility but can still be hygroscopic.
Salt Selection Logic Flow
Use the following decision tree to select the optimal form for your specific azepane derivative.
Figure 1: Strategic Salt Selection Workflow. Prioritize dicarboxylic acids (Fumarate) if the HCl salt proves too hygroscopic for handling.
Module 4: Reaction Troubleshooting
Ticket #712: "My acylation reaction yield is 40% lower than expected."
Diagnosis: Competitive Hydrolysis. If your azepane salt contains 5-10% water by weight (common for wet HCl salts), adding an acid chloride (R-COCl) or anhydride results in the reagent reacting with the water to form acid, rather than coupling with the amine.
Corrective Protocol: The "Scavenger" Method
If you cannot dry the salt perfectly (see Module 1), you must chemically scavenge the water in situ before adding the electrophile.
Suspend the wet azepane salt in the reaction solvent (e.g., DCM or DMF).
Add Base: Add excess non-nucleophilic base (e.g., DIPEA or TEA) to free the amine.
Mechanism:[3] TMSCl reacts instantly with water to form Hexamethyldisiloxane (inert) and HCl.
Wait: Stir for 15 minutes.
Proceed: Add your expensive electrophile (Acid Chloride/Active Ester).
References
HepatoChem. (2016). How do you handle hygroscopic salts? Retrieved from [Link]
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]
Decoding the Signature Fragmentation of N-benzylazepan-4-amine: A Comparative Mass Spectrometry Guide
In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not just t...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel compounds is paramount. Mass spectrometry (MS) stands as a cornerstone technique, providing not just the molecular weight but also a unique fragmentation "fingerprint" that reveals the intricate architecture of a molecule. This guide offers an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of N-benzylazepan-4-amine, a substituted cyclic amine of interest.
We will dissect the primary fragmentation pathways under electron ionization (EI), compare its mass spectral features to a key structural isomer, and provide a robust experimental protocol for reproducible data acquisition. This analysis serves as a critical reference for researchers in drug discovery, medicinal chemistry, and analytical sciences.
The Foundational Principles: Understanding Fragmentation in N-benzylazepan-4-amine
When a molecule like N-benzylazepan-4-amine (Molecular Weight: 204.32 g/mol ) is introduced into an electron ionization (EI) mass spectrometer, it is bombarded with high-energy electrons. This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•⁺). This molecular ion is often unstable and rapidly breaks down into smaller, more stable charged fragments and neutral radicals. The resulting mass spectrum is a plot of the relative abundance of these fragments versus their mass-to-charge ratio (m/z).
For N-benzylazepan-4-amine, the fragmentation is governed by the inherent structural features: a tertiary amine within a seven-membered azepane ring and a benzyl substituent. The fragmentation pathways are driven by the stability of the resulting ions, primarily through two key mechanisms: alpha-cleavage adjacent to the nitrogen atom and the formation of the highly stable tropylium ion .
Primary Fragmentation Pathways of N-benzylazepan-4-amine
The electron ionization mass spectrum of N-benzylazepan-4-amine is predicted to be dominated by several characteristic high-abundance ions. The molecular ion peak at m/z 204 may be observed, but its intensity can be low due to the molecule's propensity to fragment.
The Tropylium Ion: The Benzyl Signature (m/z 91)
The most predictable and often the most intense peak (the base peak) in the mass spectrum of benzyl-containing compounds is at m/z 91.[1][2][3] This peak arises from the cleavage of the C-N bond connecting the benzyl group to the azepane ring. This benzylic cleavage forms a benzyl cation ([C₇H₇]⁺), which then rearranges into the exceptionally stable, aromatic tropylium cation.[4][5] The formation of this ion is a highly favorable process and serves as a definitive marker for a benzyl moiety.[2][6]
Alpha-Cleavage: Stabilizing the Nitrogen Center
Alpha-cleavage is a canonical fragmentation pathway for amines, driven by the ability of the nitrogen atom's lone pair to stabilize an adjacent positive charge.[7][8][9] In N-benzylazepan-4-amine, there are two primary sites for alpha-cleavage relative to the nitrogen atom:
Cleavage of the Benzyl Group: As mentioned above, this is a form of alpha-cleavage that leads to the m/z 91 peak and a neutral azepane-4-amine radical.
Ring Opening of the Azepane Moiety: Cleavage of the C-C bond alpha to the nitrogen within the azepane ring leads to the formation of a stabilized iminium ion. For instance, cleavage between C2 and C3 of the ring would result in a fragment at m/z 132.
The following diagram illustrates the key fragmentation pathways initiated by electron ionization.
Caption: Predicted EI fragmentation pathways of N-benzylazepan-4-amine.
Data Summary: Predicted Mass Spectrum
The following table summarizes the predicted key fragments for N-benzylazepan-4-amine, their proposed structures, and the fragmentation mechanism responsible for their formation.
m/z
Proposed Fragment Structure
Fragmentation Pathway
Predicted Relative Abundance
204
[C₁₃H₂₀N₂]•⁺
Molecular Ion
Low
91
[C₇H₇]⁺ (Tropylium ion)
Benzylic Cleavage
100 (Base Peak)
132
[C₈H₁₄N]⁺
Alpha-cleavage (Ring Opening)
Moderate
98
[C₆H₁₂N]⁺
Azepane Ring Fragmentation
Moderate to High
77
[C₆H₅]⁺
Loss of CH₂ from Tropylium
Low to Moderate
Comparative Analysis: N-benzylazepan-4-amine vs. N-benzylpiperidin-4-amine
To highlight the diagnostic power of mass spectrometry, it is instructive to compare the fragmentation of N-benzylazepan-4-amine with its six-membered ring analogue, N-benzylpiperidin-4-amine (MW: 190.29 g/mol ). While both compounds will exhibit a strong base peak at m/z 91 due to the benzyl group, the fragments arising from the cyclic amine ring will differ significantly, allowing for their unambiguous differentiation.
Feature
N-benzylazepan-4-amine (7-membered ring)
N-benzylpiperidin-4-amine (6-membered ring)
Rationale for Difference
Molecular Ion (M•⁺)
m/z 204
m/z 190
Difference in molecular weight due to an extra CH₂ group in the azepane ring.
Base Peak
m/z 91
m/z 91
Both contain a benzyl group, leading to the formation of the stable tropylium ion.
Primary Ring Fragment
m/z 98
m/z 84
This key diagnostic fragment corresponds to the protonated cyclic amine ring after loss of the benzyl group. The mass difference of 14 Da (CH₂) directly reflects the ring size.
Alpha-Cleavage (Ring)
m/z 132
m/z 118
The iminium ion formed by ring opening will differ by 14 Da.
This comparison underscores how subtle changes in the molecular structure lead to predictable and diagnostic shifts in the mass spectrum, enabling confident identification.
Experimental Protocol: GC-MS Analysis
This section provides a standardized protocol for acquiring the mass spectrum of N-benzylazepan-4-amine. Adherence to these parameters ensures data quality and inter-laboratory reproducibility.
Objective: To obtain the electron ionization (EI) mass spectrum of N-benzylazepan-4-amine for structural confirmation and fragmentation analysis.
Materials:
N-benzylazepan-4-amine standard
LC-MS grade Methanol or Acetonitrile
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source[10]
GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Procedure:
Sample Preparation:
Prepare a 1 mg/mL stock solution of N-benzylazepan-4-amine in methanol.
Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent.
GC-MS Instrument Setup:
Injector:
Injection Volume: 1 µL
Injector Temperature: 250 °C
Mode: Splitless (to maximize sensitivity)
GC Oven Program:
Initial Temperature: 80 °C, hold for 1 minute.
Ramp: 15 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Acquire the total ion chromatogram (TIC) and mass spectra.
Identify the peak corresponding to N-benzylazepan-4-amine.
Extract the mass spectrum from the apex of the chromatographic peak.
Analyze the spectrum to identify the molecular ion and key fragment ions, comparing them to the predicted pattern.
The following diagram illustrates the workflow for this experimental protocol.
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of N-benzylazepan-4-amine is characterized by a predictable and informative pattern. The presence of a dominant tropylium ion at m/z 91 is a clear indicator of the benzyl substituent, while fragments at m/z 98 and 132 provide definitive evidence of the N-substituted azepane ring structure. By comparing these signature fragments with those of analogous compounds, such as its piperidine counterpart, mass spectrometry proves to be an indispensable tool for confident structural isomer differentiation. The protocols and analyses presented in this guide provide a comprehensive framework for researchers working with this and similar chemical entities.
References
Tropylium Ion, an Intriguing Moiety in Organic Chemistry. (2023). PMC.
Tropylium Ion. (2023). Encyclopedia MDPI.
Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018). CNRS.
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. (n.d.). PMC.
Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. (n.d.). Fiveable.
mass spectrometry: tropylium ion. (2018). YouTube.
Alpha (α) Cleavage. (2025). Chemistry Steps.
Mass Spectrometry Part 8 - Fragment
12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
Comparative Bioactivity Guide: Azepane vs. Piperidine-4-Amine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a core nitrogenous heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's spatial geometry, physicochemical properties, and ta...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the selection of a core nitrogenous heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's spatial geometry, physicochemical properties, and target engagement. This guide provides an in-depth, objective comparison between the highly flexible 7-membered azepane ring and the rigid, vector-specific 6-membered piperidine-4-amine scaffold.
By analyzing their structural dynamics and field-proven structure-activity relationships (SAR), this guide equips drug development professionals with the mechanistic insights needed to optimize lead compounds.
Structural and Physicochemical Foundations
The fundamental physicochemical properties of a scaffold dictate its behavior in biological systems, influencing solubility, membrane permeability, and metabolic stability. While both azepane and piperidine-4-amine serve as excellent basic anchors in pharmacophores, their divergent ring sizes create distinct ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Table 1: Comparative Physicochemical Properties
Property
Piperidine-4-amine
Azepane
Mechanistic Impact on Bioactivity
Ring Size
6-membered
7-membered
Dictates the baseline conformational flexibility and spatial volume of the core scaffold.
Predominant Conformation
Rigid Chair
Twist-Chair / Flexible
Piperidine-4-amine locks substituents into specific equatorial/axial vectors; azepane adapts to induced-fit pockets[1].
Lipophilicity (LogP)
Lower (~0.5 - 0.8)
Higher (~1.5 - 1.8)
The larger ring size of azepane significantly increases lipophilicity, which can enhance permeability but may lead to greater non-specific binding and CYP450 metabolism[1].
Basicity (pKa)
~10.5 - 11.0
~11.1
Both scaffolds are protonated at physiological pH, acting as essential cationic anchors for target engagement (e.g., binding to conserved Asp residues in GPCRs)[1].
Hydrogen Bonding
1 Acceptor, 2 Donors
1 Acceptor, 0 Donors
The exocyclic primary amine on piperidine-4-amine provides a critical H-bond donor vector, essential for specific kinase hinge or GPCR interactions.
*Values represent the unsubstituted core heterocycles. Functionalization will shift these baselines.
Conformational Dynamics & Target Engagement
The most striking differentiator between these two scaffolds is their conformational flexibility[1].
Piperidine-4-amine predominantly adopts a highly stable chair conformation. This rigidity limits the spatial arrangement of its substituents, forcing the exocyclic 4-amine to project at a precise 180-degree vector relative to the ring nitrogen (in a 1,4-trans diequatorial state)[1]. If the target receptor features a narrow, linear binding channel, this rigidity provides a massive entropic advantage —the molecule does not need to lose conformational degrees of freedom upon binding.
Conversely, azepane possesses inherent flexibility, rapidly interconverting between various twist-chair and boat conformations. While binding to a rigid target incurs an entropic penalty, this flexibility can be harnessed to achieve high-affinity binding in complex, induced-fit pockets that are structurally incompatible with the rigid piperidine ring[1].
Caption: Logical decision tree for selecting piperidine-4-amine vs. azepane scaffolds based on target pocket topology.
Comparative Bioactivity in Drug Design: Case Studies
Case Study 1: Histamine H3 Receptor Antagonists
In the development of neuroactive GPCR ligands, ring expansion is a common SAR exploration tactic. A study evaluating biphenyloxy-alkyl derivatives as Histamine H3 receptor (H3R) ligands directly compared piperidine and azepane analogs.
Affinity: Both scaffolds yielded high-affinity ligands. A para-biphenyl piperidine derivative exhibited a
of 25 nM, while its direct azepane counterpart showed a of 34 nM (with another azepane derivative reaching an exceptional of 18 nM)[2].
Functionality: Both acted as potent antagonists in functional cAMP accumulation assays (IC50 = 4 nM and 9 nM, respectively)[2].
Case Study 2: Hedgehog Pathway (SMO) Inhibitors
When targeting the Smoothened (SMO) receptor in the Hedgehog signaling pathway, spatial vectoring is paramount.
SAR Findings: During the optimization of SMO antagonists, replacing a piperazine core with piperidine-4-amine significantly enhanced antagonistic activity[3].
Vector Specificity: The necessity of the 4-position's specific vector was proven when the amine was shifted to the 3-position (piperidine-3-amine), resulting in a complete loss of bioactivity[3].
Experimental Workflows & Protocols
To objectively compare the bioactivity of synthesized azepane and piperidine-4-amine analogs, researchers must utilize a self-validating screening cascade. Binding affinity (
) must be correlated with functional efficacy (IC50) to ensure the structural modifications do not inadvertently shift an antagonist to an agonist.
Caption: Self-validating high-throughput screening workflow for evaluating the bioactivity of heterocyclic analogs.
Causality: This assay determines the raw thermodynamic affinity of the scaffold for the receptor. A self-validating design requires measuring "Total Binding" and "Non-Specific Binding" to isolate the "Specific Binding" signal.
Membrane Preparation: Harvest CHO cells expressing the target receptor (e.g., human H3R). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet.
Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g.,
-N--methylhistamine at concentration), and 25 µL of the test analog (azepane or piperidine-4-amine) at varying concentrations ( to M).
Non-Specific Binding Control: To validate specificity, include control wells containing a 1000-fold excess of an unlabeled reference ligand (e.g., thioperamide) to saturate all specific receptor sites.
Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer.
Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 using non-linear regression, and convert to
using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay
Causality: Binding does not equal function. Because azepane's flexibility might induce different receptor conformations than piperidine-4-amine, this assay verifies whether the compound acts as an agonist, antagonist, or inverse agonist[2].
Cell Plating: Seed receptor-expressing cells into 384-well plates at 10,000 cells/well.
Stimulation: For antagonist evaluation, stimulate the cells with a known agonist (e.g., RAMH for H3R) at its EC80 concentration, combined with 10 µM Forskolin to elevate baseline cAMP levels[2].
Compound Addition: Add the test analogs across a dose-response range and incubate for 30 minutes at 37°C.
Lysis & Detection: Lyse the cells and add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (fluorophore-labeled cAMP and anti-cAMP antibody).
Quantification: Read the plate on a multi-mode microplate reader. A decrease in the FRET signal correlates with an increase in intracellular cAMP (indicating successful antagonism of the
-coupled receptor).
References
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed (Bioorganic & Medicinal Chemistry). Available at:[Link]
Design of Hedgehog pathway inhibitors for cancer treatment. PMC (National Institutes of Health). Available at:[Link]
A Senior Application Scientist's Guide to the Structural Validation of 1-benzylazepan-4-amine using ¹³C NMR
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire process. For novel compounds like 1-benzylazepan-4-amine, a potenti...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of the entire process. For novel compounds like 1-benzylazepan-4-amine, a potential building block for more complex pharmaceutical agents, rigorous structural validation ensures that subsequent biological and toxicological data are built upon a foundation of absolute certainty. While a suite of analytical techniques is often employed, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a primary tool, offering a direct and detailed fingerprint of the carbon skeleton.
This guide provides an in-depth, experience-driven comparison of ¹³C NMR with other analytical techniques for the structural validation of 1-benzylazepan-4-amine. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative references.
The Unique Power of ¹³C NMR for Structural Elucidation
Unlike ¹H NMR, which interrogates the proton environments, ¹³C NMR directly probes the carbon backbone of a molecule. Since each magnetically non-equivalent carbon atom typically produces a distinct signal, a ¹³C spectrum provides an immediate count of the different carbon environments.[1] For a molecule like 1-benzylazepan-4-amine (C₁₃H₂₀N₂), we expect to see a specific number of signals corresponding to its unique carbons, assuming no coincidental overlap. The chemical shift (δ) of each signal, measured in parts per million (ppm), is highly sensitive to the local electronic environment, allowing us to assign each peak to a specific carbon atom within the structure.[2]
The structure of 1-benzylazepan-4-amine presents several distinct carbon environments to analyze:
The Benzyl Group: A monosubstituted benzene ring and a benzylic methylene (CH₂) group.
The Azepane Ring: A seven-membered saturated heterocycle with carbons adjacent to the nitrogen (α-carbons), carbons further down the ring (β and γ-carbons), and the carbon bearing the primary amine (C-4).
Predictive Analysis and Data Interpretation
Before stepping into the lab, a seasoned scientist will predict the expected spectrum. This predictive exercise, based on established chemical shift ranges and substituent effects, is the first step in creating a self-validating system. When the experimental data is acquired, it is tested against this hypothesis.
Table 1: Predicted ¹³C NMR Chemical Shifts for 1-benzylazepan-4-amine in CDCl₃
Carbon Atom Assignment
Predicted Chemical Shift (δ, ppm)
Rationale & Supporting Evidence
Benzyl Group
C1' (Quaternary)
138-140
Aromatic carbon attached to the benzylic CH₂. Typical range for substituted benzenes.[3]
C2'/C6' (ortho)
128-130
Aromatic CH carbons ortho to the substituent.
C3'/C5' (meta)
128-129
Aromatic CH carbons meta to the substituent.
C4' (para)
126-128
Aromatic CH carbon para to the substituent.
Benzylic CH₂
55-60
A CH₂ group attached to both a nitrogen and a phenyl ring. Deshielded by both groups.[4]
Azepane Ring
C2/C7 (α to N)
50-55
Carbons directly attached to the benzyl-substituted nitrogen are significantly deshielded.[5]
C3/C5 (β to N)
25-35
Aliphatic carbons in a seven-membered ring.
C4 (CH-NH₂)
45-55
Carbon bearing the primary amine group. The electronegative nitrogen causes a downfield shift.[4][5]
Note: These are estimated ranges. Actual values can be influenced by solvent, concentration, and temperature.[6][7]
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The trustworthiness of NMR data hinges on a meticulous experimental approach. The following protocol is designed to yield a high-quality, interpretable spectrum for 1-benzylazepan-4-amine.
Objective: To obtain a quantitative and high-resolution proton-decoupled ¹³C NMR spectrum.
Materials:
1-benzylazepan-4-amine (approx. 20-50 mg)
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
5 mm NMR Tube
Instrumentation:
≥400 MHz NMR Spectrometer
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 30 mg of 1-benzylazepan-4-amine and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
Causality: CDCl₃ is a common, non-polar solvent that dissolves many organic compounds and has a well-defined solvent peak (δ ≈ 77.16 ppm) that can be used as a secondary reference.[8] A concentration of ~30 mg/0.6 mL ensures a sufficient number of molecules for detection within a reasonable experiment time, compensating for the low natural abundance (1.1%) of the ¹³C isotope.[1]
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup & Shimming:
Insert the sample into the spectrometer.
Lock the spectrometer onto the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve a narrow and symmetrical solvent peak.
Causality: Locking ensures the stability of the magnetic field throughout the experiment. Shimming homogenizes the magnetic field across the sample volume, which is critical for obtaining sharp resonance lines and high resolution.
Data Acquisition (Proton-Decoupled ¹³C):
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
Spectral Width: Set a spectral width of approximately 240 ppm (from -10 to 230 ppm) to ensure all expected carbon signals are captured.[1]
Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
Relaxation Delay (D1): Set to 2-5 seconds.
Causality: Quaternary carbons (like C1' of the benzyl group) have long relaxation times. A sufficient relaxation delay is crucial for these signals to fully relax before the next pulse, ensuring their signal intensity is not diminished, which is important for accurate integration if needed.
Number of Scans (NS): Set between 1024 to 4096 scans.
Causality: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, signal averaging is required to achieve an adequate signal-to-noise ratio. The required number of scans will depend on the sample concentration.
Data Processing:
Apply an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
Perform a Fourier Transform.
Phase the spectrum to achieve a flat baseline and pure absorption peaks.
Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to δ 77.16 ppm.
Workflow for Comprehensive Structural Validation
A single technique, however powerful, is rarely sufficient for complete validation in regulated environments. ¹³C NMR is a central component of a multi-faceted workflow.
Caption: Integrated workflow for structural validation.
Comparison with Alternative Analytical Techniques
The authority of a structural assignment comes from the convergence of evidence from multiple, orthogonal techniques. Each method provides a different piece of the puzzle.
Table 2: Comparison of Analytical Techniques for Validating 1-benzylazepan-4-amine
Technique
Information Provided
Strengths for this Molecule
Limitations
¹³C NMR
Primary: Carbon skeleton, number of unique carbons. Secondary: Carbon type (CH₃, CH₂, CH, C) with DEPT.
Directly confirms the 13 unique carbons of the backbone. Highly sensitive to subtle structural changes.
Low sensitivity requires more sample and time. Does not reveal connectivity directly without 2D experiments.[9]
¹H NMR
Proton environment, chemical shifts, signal splitting (J-coupling), and integration (proton count).
Provides detailed information on the connectivity of protons, confirming the azepane ring structure and substitution patterns on the benzyl ring.[4]
Signal overlap, especially in the aliphatic region of the azepane ring, can complicate interpretation. The N-H proton signal can be broad and difficult to observe.[5]
Mass Spectrometry (MS)
Precise molecular weight and molecular formula (HRMS). Fragmentation patterns.
Unambiguously confirms the elemental composition (C₁₃H₂₀N₂). Fragmentation can provide clues about the benzyl and azepane substructures.
Does not distinguish between isomers. Provides no information on the specific connectivity or stereochemistry.
FTIR Spectroscopy
Presence of functional groups (N-H, C-N, C-H aromatic/aliphatic).
Quickly confirms the presence of the amine (N-H stretch, ~3300-3400 cm⁻¹), and distinguishes between aromatic and aliphatic C-H bonds.
Provides very limited information about the overall carbon skeleton. Not suitable for detailed structural elucidation on its own.
2D NMR (COSY, HSQC, HMBC)
Correlations between nuclei (H-H, C-H).
COSY: Establishes H-H connectivity within the azepane and benzyl rings. HSQC: Directly links each proton to its attached carbon. HMBC: Shows long-range (2-3 bond) C-H correlations, piecing the entire molecular puzzle together.[10][11]
Requires more instrument time and expertise in data interpretation.
Conclusion
For the structural validation of 1-benzylazepan-4-amine, ¹³C NMR spectroscopy is an indispensable tool, providing a direct and unambiguous fingerprint of the carbon framework. Its true power is realized when its data is not viewed in isolation but integrated into a holistic analytical strategy. By comparing the predicted spectrum with high-quality experimental data and corroborating findings with orthogonal techniques like ¹H NMR and Mass Spectrometry, researchers can achieve the highest level of confidence in their molecular structure. This rigorous, multi-technique approach underpins the scientific integrity required in all stages of drug development.
References
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones.
Science of Synthesis. 3. Azepines.
White Rose eTheses Online. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry.
University of Manitoba.
Taylor & Francis Online. Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes.
University of Puget Sound. ¹³C NMR Chemical Shift Table.
ResearchGate. Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole.
Chemistry LibreTexts. 24.10: Spectroscopy of Amines.
National Chemical Laboratory. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
Ring Size Effect on Binding Affinity: A Comparative Guide to Azepane vs. Pyrrolidine Scaffolds
Saturated nitrogen heterocycles are foundational to medicinal chemistry. While the five-membered pyrrolidine is a "privileged scaffold" ubiquitous in drug discovery, the seven-membered azepane remains vastly underreprese...
Author: BenchChem Technical Support Team. Date: March 2026
Saturated nitrogen heterocycles are foundational to medicinal chemistry. While the five-membered pyrrolidine is a "privileged scaffold" ubiquitous in drug discovery, the seven-membered azepane remains vastly underrepresented due to historical synthetic bottlenecks[1]. However, as modern photochemistry and ring-expansion strategies unlock access to complex azepanes[2], drug development professionals must understand how expanding the ring size from five to seven atoms fundamentally alters target engagement.
This guide provides an objective, data-driven comparison of how the pyrrolidine-to-azepane transition impacts binding affinity, driven by conformational entropy, steric constraints, and lipophilicity.
Thermodynamic and Physicochemical Causality
The binding affinity (
or ) of a small molecule is dictated by the Gibbs free energy of binding (). Changing a pyrrolidine ring to an azepane ring perturbs this equation through three primary mechanisms:
Conformational Entropy Penalty (
): Pyrrolidine adopts a relatively restricted envelope or half-chair conformation. Upon binding a protein target, the loss of conformational entropy is minimal. In contrast, azepane is highly flexible, rapidly interconverting between twist-chair, boat, and other conformations. Forcing an azepane into a single bioactive conformation within a binding pocket incurs a massive entropic penalty, which can severely diminish binding affinity unless offset by new enthalpic contacts.
Steric Bulk and Pocket Fit: The addition of two methylene units significantly increases the van der Waals volume. In tightly constrained pockets, this leads to steric clashes that abolish affinity. Conversely, in large, solvent-exposed channels, the azepane ring can project into new 3D chemical space, capturing novel hydrophobic interactions[1].
Lipophilicity (LogP) and Desolvation: While pyrrolidine and azepane share nearly identical basicity (conjugate acid
)[3], azepane is substantially more lipophilic. This increased lipophilicity enhances the enthalpic reward of desolvation upon binding to hydrophobic pockets, but it also introduces metabolic liabilities, such as increased microsomal clearance[4].
Comparative Data Analysis: Target-Specific Case Studies
The impact of ring size is highly context-dependent. Table 1 summarizes experimental data from parallel pyrrolidine/azepane substitutions across different therapeutic targets.
Target Class
Pyrrolidine Analog Affinity
Azepane Analog Affinity
Mechanistic Observation
SETD8 (Histone Methyltransferase)
Significant loss of potency
At the 2-substituted position, the larger azepane ring caused unresolvable steric clashes, whereas the compact pyrrolidine fit perfectly[5].
Sigma-1 Receptor ()
Reduced affinity
Azepane retained high affinity; reducing ring size to pyrrolidine decreased affinity, indicating the pocket's preference for larger lipophilic bulk[6].
Prolyl Oligopeptidase (POP)
High affinity
Equipotent, but different mode
Azepane's larger ring distorts the carbonyl oxygen toward an open cavity, accommodating a water molecule for novel H-bonding[7].
Table 1: Quantitative comparison of binding affinities between pyrrolidine and azepane analogs.
Visualizing the Thermodynamic Logic
The following diagram maps the causal relationship between ring size, physicochemical properties, and the resulting impact on binding affinity.
Thermodynamic and steric factors influencing binding affinity based on ring size.
Experimental Workflows: Validating the Ring Size Effect
To objectively measure how the pyrrolidine-to-azepane transition affects target engagement, researchers must move beyond endpoint
assays. Surface Plasmon Resonance (SPR) is required to decouple the binding affinity () into association () and dissociation () rates. A high conformational penalty (typical of azepanes) often manifests as a slower , while increased lipophilic contacts can result in a slower [8].
Protocol 1: SPR Kinetic Binding Assay
Self-Validation Mechanism: The use of a reference flow cell (no protein) and multi-cycle kinetics ensures that bulk refractive index changes (often caused by the higher lipophilicity of azepanes) are subtracted, isolating true binding events.
Target Immobilization: Covalently couple the purified target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS) until a baseline of ~2000 RU is achieved. Block excess reactive groups with 1M ethanolamine.
Analyte Preparation: Prepare a 2-fold dilution series of both the pyrrolidine and azepane analogs (e.g., 0.1 nM to 1000 nM) in running buffer (e.g., PBS-P+ with 1% DMSO). Causality Note: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk shift artifacts.
Injection (Association): Inject analytes over the active and reference flow cells at a high flow rate (30-50 µL/min) for 120 seconds to minimize mass transport limitations. The high flow rate is critical for accurately capturing the potentially slower
of the highly flexible azepane.
Dissociation: Switch to running buffer and monitor dissociation for 300 seconds.
Kinetic Analysis: Double-reference the sensograms (subtract reference cell and blank injections). Fit the data to a 1:1 Langmuir binding model to derive
, , and ().
SPR workflow for determining binding kinetics of heterocyclic ligands.
Protocol 2: In Vitro Microsomal Stability Assay
Because the increased lipophilicity of azepanes often drives metabolic vulnerability[4], binding affinity gains must be contextualized with clearance rates.
Self-Validation Mechanism: The inclusion of positive controls (e.g., verapamil) and minus-NADPH negative controls ensures that the observed depletion is strictly cytochrome P450-mediated.
Incubation: Incubate 1 µM of the pyrrolidine or azepane compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Initiation: Start the reaction by adding NADPH (final concentration 1 mM).
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ().
Conclusion
The selection between a pyrrolidine and an azepane scaffold is not merely a structural tweak; it is a fundamental thermodynamic pivot. Pyrrolidines offer predictable, high-efficiency binding in compact pockets with favorable metabolic profiles. Azepanes, while burdened by a higher conformational entropy penalty and potential metabolic liabilities, provide a unique vector to exploit large, solvent-exposed hydrophobic channels that smaller rings cannot reach. By leveraging SPR kinetics and structural biology, drug developers can rationally deploy these heterocycles to navigate complex structure-activity relationships.
References
4 - Journal of Medicinal Chemistry (ACS)
2.3 - Benchchem
3.1 - The University of Manchester
4.5 - PMC (NIH)
5.6 - PMC (NIH)
6.7 - University of Eastern Finland (UEF)
7.8 - PMC (NIH)
8.2 - ResearchGate
infrared spectroscopy peaks for N-benzyl and primary amine groups
High-Resolution Infrared Spectroscopy for Amine Characterization: Differentiating N-Benzyl and Primary Amines in Drug Development In pharmaceutical synthesis, distinguishing between primary amines and secondary amines—sp...
Author: BenchChem Technical Support Team. Date: March 2026
High-Resolution Infrared Spectroscopy for Amine Characterization: Differentiating N-Benzyl and Primary Amines in Drug Development
In pharmaceutical synthesis, distinguishing between primary amines and secondary amines—specifically N-benzyl protected derivatives—is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive structural elucidation based on molecular vibrations. However, the accuracy of this characterization depends heavily on understanding the vibrational causality of the functional groups and selecting the appropriate analytical modality.
As a Senior Application Scientist, I have structured this guide to objectively compare the spectral signatures of these amines, evaluate the performance of Attenuated Total Reflectance (ATR-FTIR) versus traditional KBr transmission, and provide a self-validating experimental protocol for researchers.
Vibrational Causality: Spectral Signatures of Amines
The ability of FTIR to differentiate amines relies on the transition dipole moment of the N-H bond. The number of hydrogen atoms attached to the nitrogen dictates the available vibrational modes, directly influencing the resulting spectral topography.
Primary Amines (-NH₂): Possessing two N-H bonds, primary amines undergo coupled vibrational modes. This results in both asymmetric and symmetric stretching, which manifests as a diagnostic "doublet" (two distinct peaks) in the 3400–3325 cm⁻¹ region[1],[2]. Additionally, they exhibit a strong N-H scissoring bend at 1650–1590 cm⁻¹[2].
Secondary N-Benzyl Amines (-NH-CH₂-Ph): With only a single N-H bond, coupled vibrations are physically impossible. Consequently, secondary amines produce a single, sharper N-H stretching peak at 3360–3310 cm⁻¹[1],[2]. The presence of the N-benzyl group introduces secondary structural markers: sp³ C-H stretching from the benzylic methylene (-CH₂-) at ~2900 cm⁻¹, aromatic C=C ring stretches at 1660–1540 cm⁻¹, and highly characteristic out-of-plane (OOP) C-H bending for mono-substituted benzenes at ~730 and ~690 cm⁻¹[3].
Vibrational causality differentiating primary and N-benzyl secondary amines.
Table 1: Quantitative Spectral Comparison
Functional Group
Vibrational Mode
Wavenumber Range (cm⁻¹)
Peak Appearance
Primary Amine
N-H Stretch (Asym & Sym)
3400–3380 & 3345–3325
Doublet (Medium)
Primary Amine
N-H Bend (Scissoring)
1650–1590
Singlet (Strong)
Secondary (N-Benzyl)
N-H Stretch
3360–3310
Singlet (Medium)
Secondary (N-Benzyl)
Benzylic CH₂ (sp³ C-H)
~2900
Singlet (Weak/Med)
Secondary (N-Benzyl)
Aromatic C=C Stretch
1660–1540
Multiple (Sharp)
Secondary (N-Benzyl)
Mono-sub Benzene OOP Bend
~730 & ~690
Doublet (Strong)
Analytical Modality Comparison: ATR-FTIR vs. KBr Transmission
To accurately resolve the delicate N-H stretching region, the choice of sampling modality is paramount. We objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) transmission.
The KBr Transmission Limitation:
Traditional FTIR relies on grinding the analyte with KBr powder and pressing it into a translucent pellet. However, KBr is highly hygroscopic. During preparation, it absorbs atmospheric moisture, producing a broad, intense O-H stretching band between 3600–3200 cm⁻¹. This artifact directly overlaps with and obscures the critical N-H stretches of both primary and secondary amines, frequently leading to ambiguous structural assignments or false negatives.
The ATR-FTIR Advantage:
ATR-FTIR represents a superior analytical alternative for amine characterization. It utilizes an Internal Reflection Element (IRE), such as a diamond or ZnSe crystal. When the IR beam reflects internally within the crystal, it generates an evanescent wave that penetrates only 0.5–2.0 µm into the sample[4]. Because the sample is applied directly to the crystal without a hygroscopic matrix, moisture interference is entirely eliminated[5]. This preserves the absolute integrity of the 3500–3300 cm⁻¹ region, allowing for high-fidelity resolution of the amine stretches.
Logical comparison of ATR-FTIR vs. KBr transmission for amine spectral resolution.
Action: Clean the diamond ATR crystal with a volatile, non-interfering solvent (e.g., isopropanol) using a lint-free wipe. Allow it to evaporate completely.
Action: Acquire a background spectrum in ambient air.
Causality: Background subtraction removes the spectral signatures of atmospheric H₂O and CO₂, which absorb strongly at 3900–3400 cm⁻¹ and 2350 cm⁻¹, respectively.
Validation Checkpoint: The resulting background-corrected baseline must be entirely flat across the 3500–3300 cm⁻¹ region. Any residual O-H bands indicate crystal contamination, which will invalidate subsequent amine analysis.
Phase 2: Sample Application
Action: Deposit 1–2 mg of the synthesized amine compound directly onto the center of the ATR crystal.
Action: Engage the pressure anvil to compress the sample against the crystal surface.
Causality: ATR-FTIR relies on an evanescent wave that decays exponentially from the crystal surface[4]. Intimate physical contact is mandatory to ensure the wave interacts sufficiently with the molecular bonds of the solid sample.
Phase 3: Spectral Acquisition & Processing
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to enhance the signal-to-noise ratio.
Action: Apply an ATR correction algorithm via the spectrometer software.
Causality: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), ATR correction normalizes the peak intensities[5]. This mathematical adjustment allows the ATR spectrum to be directly compared against standard transmission spectral libraries for definitive functional group identification.
A Researcher's Guide to the Crystal Structure Determination of 1-Benzylazepan-4-amine Salts: A Comparative Approach
For researchers, scientists, and professionals in drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which are dictated by the crystal...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. These properties, which are dictated by the crystal structure, can significantly influence the API's stability, solubility, and bioavailability.[1] The formation of salts is a common and effective strategy to optimize these physicochemical characteristics.[2][3] This guide provides a comprehensive, in-depth comparison of the methodologies used to determine the crystal structure of salts of the novel compound 1-benzylazepan-4-amine, a molecule of interest in medicinal chemistry.
While specific crystal structure data for 1-benzylazepan-4-amine salts are not yet publicly available, this guide will equip researchers with the necessary protocols and theoretical understanding to undertake such a study. We will delve into the critical techniques of single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD), offering a comparative analysis of their utility in elucidating the three-dimensional atomic arrangement of these novel salts.
The Strategic Imperative of Salt Selection and Crystallization
Before any structural determination can begin, a suitable salt of the parent compound, 1-benzylazepan-4-amine, must be formed and crystallized. The choice of the counter-ion is a critical first step, as it can dramatically alter the properties of the resulting salt.[4] A systematic salt screening process is therefore essential to identify salts with optimal properties for development.[2]
The primary amine in 1-benzylazepan-4-amine makes it a suitable candidate for the formation of salts with various acids. Commonly used pharmaceutical-grade acids for this purpose include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid. The selection of a counter-ion is often guided by the pKa difference between the API and the counter-ion; a difference of 2-3 pKa units generally favors salt formation.[3]
Experimental Protocol: Salt Formation and Crystallization
Stoichiometric Reaction: Dissolve 1-benzylazepan-4-amine in a suitable solvent (e.g., isopropanol, ethanol, or acetone). Add a stoichiometric equivalent of the chosen acid (e.g., hydrochloric acid in a suitable solvent, or a solution of L-tartaric acid).
Stirring and Equilibration: Stir the resulting solution at room temperature for a predetermined period (e.g., 24-48 hours) to allow for salt formation and equilibration.
Inducing Crystallization: If a precipitate does not form spontaneously, crystallization can be induced by various methods:
Slow Evaporation: Loosely cover the container to allow the solvent to evaporate slowly.
Cooling: Gradually lower the temperature of the solution.
Vapor Diffusion: Place the solution in a sealed container with a more volatile anti-solvent.
Anti-Solvent Addition: Slowly add a solvent in which the salt is poorly soluble.
Crystal Isolation and Drying: Once crystals have formed, they should be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
The quality of the resulting crystals is paramount for successful X-ray diffraction analysis. For SCXRD, a single, well-formed crystal with dimensions of approximately 0.1-0.3 mm is required.[5] For PXRD, a fine, homogeneous powder is necessary.
Unveiling the Crystal Lattice: A Comparison of X-ray Diffraction Techniques
X-ray diffraction is the cornerstone technique for determining the atomic and molecular structure of a crystal.[6] It relies on the principle that the electrons in a crystal lattice will scatter a beam of X-rays, and the resulting diffraction pattern can be used to deduce the arrangement of atoms.[7] Two primary methods are employed for the analysis of pharmaceutical salts: single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).
Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure
SCXRD is considered the "gold standard" for crystal structure determination as it provides an unambiguous, high-resolution three-dimensional model of the atomic arrangement within the crystal lattice.[8] This technique offers precise information on bond lengths, bond angles, and the conformation of the molecule and its counter-ion.
Workflow for Single-Crystal X-ray Diffraction:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Powder X-ray Diffraction (PXRD): A Versatile Fingerprinting Tool
While SCXRD provides the ultimate structural detail, obtaining suitable single crystals can be challenging. PXRD offers a powerful alternative and is often used as a primary screening tool.[9] This technique uses a finely powdered sample containing a multitude of tiny, randomly oriented crystallites. The resulting diffraction pattern is a characteristic "fingerprint" of a specific crystalline solid.[10]
PXRD is instrumental for:
Phase Identification: Confirming the formation of a new salt and identifying its crystalline form.[10]
Polymorph Screening: Differentiating between different crystalline forms (polymorphs) of the same salt.[9][11]
Purity Analysis: Detecting the presence of other crystalline phases in a sample.
Crystallinity Assessment: Distinguishing between crystalline and amorphous material.[10]
Comprehensive Standard Operating Procedure for the Disposal of N-Benzylazepan-4-amine 1. Introduction & Hazard Characterization N-benzylazepan-4-amine (CAS: 1565450-95-4 or 109105-51-3) is a versatile small-molecule buil...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Standard Operating Procedure for the Disposal of N-Benzylazepan-4-amine
1. Introduction & Hazard Characterization
N-benzylazepan-4-amine (CAS: 1565450-95-4 or 109105-51-3) is a versatile small-molecule building block frequently utilized in pharmaceutical research and drug development[1][2]. As a cyclic aliphatic amine derivative, it exhibits characteristic basicity and nucleophilicity. Before initiating any disposal protocol, it is critical to understand the physicochemical hazards of the material being handled. According to standard safety data, this compound is classified as harmful if swallowed (H302) and causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[2]. Proper disposal must strictly adhere to Environmental Protection Agency (EPA) regulations and institutional Environmental Health and Safety (EHS) guidelines to prevent environmental contamination and occupational exposure[3][4].
2. Waste Segregation and Compatibility Matrix
The fundamental principle of chemical waste management is the prevention of adverse reactions during storage[4]. As an amine, N-benzylazepan-4-amine acts as a Lewis and Brønsted base. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or catastrophic container failure.
Table 1: Compatibility and Segregation Guidelines for N-benzylazepan-4-amine
Chemical Class
Compatibility
Rationale / Causality
Strong Acids (e.g., HCl, H2SO4)
Incompatible
Exothermic acid-base neutralization can cause boiling, splattering, or container rupture[4].
Oxidizing Agents
Incompatible
Amines can be oxidized violently, potentially generating toxic nitrogen oxide (NOx) gases[4].
Halogenated Solvents
Conditionally Compatible
Can be co-collected if part of a reaction mixture, but generally segregated to reduce the higher disposal costs associated with halogenated waste streams[3].
Non-Halogenated Organics
Compatible
Standard organic waste streams (e.g., methanol, ethanol, ethyl acetate) are suitable for co-disposal[3].
3. Step-by-Step Disposal Methodology
The following protocol outlines a self-validating system for managing N-benzylazepan-4-amine waste in a professional laboratory setting. Under no circumstances should this chemical be disposed of via sink drains or evaporation[3][5].
Step 1: Personal Protective Equipment (PPE) Verification
Before handling the waste, don appropriate PPE: chemical-resistant gloves (nitrile is generally suitable for incidental contact with solid amines, but verify against the specific solvent if the amine is in solution), safety goggles, and a standard laboratory coat. Handle all waste within a certified chemical fume hood to mitigate inhalation risks associated with its respiratory irritant properties (H335)[2].
Step 2: Container Selection and Inspection
Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or glass containers are standard for organic amine waste[6][7]. Ensure the container is in excellent condition, free of cracks, and possesses a tightly fitting, leak-proof cap[7].
Step 3: Waste Transfer and Containment
Carefully transfer the N-benzylazepan-4-amine (either as a solid residue or in solution) into the designated waste container. Use a funnel to prevent spills, but never leave the funnel in the container after the transfer is complete, as this violates closed-container regulations[4]. The container must remain tightly closed at all times unless actively adding waste to prevent vapor release and comply with EPA standards[3][7].
Step 4: Regulatory Labeling
Immediately upon placing the first drop of waste into the container, it must be labeled. Use an institutional hazardous waste tag. The label must explicitly state "Hazardous Waste" and include the full chemical name ("N-benzylazepan-4-amine") without using abbreviations or empirical formulas[4][7]. Indicate the primary hazards (e.g., "Toxic", "Irritant", "Basic") and the estimated percentage composition if mixed with solvents[7].
Step 5: Satellite Accumulation Area (SAA) Storage
Store the labeled container in a designated SAA at or near the point of generation[4]. The SAA must utilize secondary containment (e.g., a chemically resistant tray) to capture any accidental spills or leaks[3]. Ensure the SAA segregates the amine waste physically from any accumulated acid or oxidizer waste[4].
Step 6: Institutional Transfer and Final Disposal
Once the container is full (or reaches the institutional time limit, often 72 hours after being filled), submit a Hazardous Material Pickup Request to your institutional EHS department or licensed hazardous waste contractor[4][7]. They will transport the material to a permitted waste facility for final destruction, typically via high-temperature incineration[7].
4. Workflow Visualization
Standardized workflow for the safe segregation, containment, and disposal of N-benzylazepan-4-amine.
5. References
Vanderbilt Environmental Health and Safety. "Laboratory Guide for Managing Chemical Waste."[Link]
Boston University Environmental Health & Safety. "Chemical Waste Management Guide." [Link]
American Chemical Society. "Hazardous Waste and Disposal."[Link]
Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." [Link]
Purdue University Radiological and Environmental Management. "Guidelines: Handling and Disposal of Chemicals."[Link]